Product packaging for Butyl(3-methoxypropyl)amine(Cat. No.:)

Butyl(3-methoxypropyl)amine

Cat. No.: B15251572
M. Wt: 145.24 g/mol
InChI Key: ZKQQDJQKPWKTHQ-UHFFFAOYSA-N
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Description

Butyl(3-methoxypropyl)amine is a chemical compound with the molecular formula C8H19NO. It belongs to a class of alkyl-amino ethers known for their utility as intermediates in advanced organic synthesis . While the specific applications of this compound are not fully detailed in the available literature, closely related compounds like 3-methoxypropylamine (3-MOPA) are well-established in research. 3-MOPA is recognized as an effective corrosion inhibitor for steel alloys in saline environments, with studies demonstrating its ability to adsorb onto metal surfaces and significantly reduce corrosion rates . Furthermore, amines of this type are frequently employed as building blocks for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals . The presence of both amine and ether functional groups in its structure makes this compound a versatile precursor for researchers developing new compounds or functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO B15251572 Butyl(3-methoxypropyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

N-(3-methoxypropyl)butan-1-amine

InChI

InChI=1S/C8H19NO/c1-3-4-6-9-7-5-8-10-2/h9H,3-8H2,1-2H3

InChI Key

ZKQQDJQKPWKTHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCOC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butyl(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Butyl(3-methoxypropyl)amine, a secondary amine with potential applications in various chemical and pharmaceutical contexts. The document details two core synthetic strategies: reductive amination and N-alkylation, offering insights into their reaction mechanisms, experimental protocols, and comparative quantitative data.

Reductive Amination Pathway

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. This one-pot reaction involves the initial formation of an imine from a primary amine and a carbonyl compound, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, two analogous routes are presented: the reaction of 3-methoxypropylamine with butyraldehyde and the reaction of butylamine with 3-methoxypropanal.

Reaction Schemes and Mechanisms

The general mechanism of reductive amination involves two key steps:

  • Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of an imine.

  • Reduction: The imine is then reduced to a secondary amine using a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst).[1]

Route A: 3-Methoxypropylamine and Butyraldehyde

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Methoxypropylamine 3-Methoxypropylamine Hemiaminal Hemiaminal 3-Methoxypropylamine->Hemiaminal Nucleophilic Attack Butyraldehyde Butyraldehyde Butyraldehyde->Hemiaminal Imine Imine Hemiaminal->Imine -H2O This compound This compound Imine->this compound Reduction (e.g., NaBH4)

Reductive amination of 3-methoxypropylamine with butyraldehyde.

Route B: Butylamine and 3-Methoxypropanal

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Butylamine Butylamine Hemiaminal Hemiaminal Butylamine->Hemiaminal Nucleophilic Attack 3-Methoxypropanal 3-Methoxypropanal 3-Methoxypropanal->Hemiaminal Imine Imine Hemiaminal->Imine -H2O This compound This compound Imine->this compound Reduction (e.g., NaBH4)

Reductive amination of butylamine with 3-methoxypropanal.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via reductive amination, based on established procedures for similar aliphatic amines.[2][3][4]

Protocol 1: Reductive Amination using Sodium Borohydride

  • To a solution of the primary amine (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE), add the aliphatic aldehyde (1.0 eq).

  • The reaction mixture is stirred at room temperature for a designated period to facilitate imine formation. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 eq) is then added portion-wise to the reaction mixture at 0 °C.

  • The reaction is then stirred at room temperature until the reduction is complete.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or distillation.

Protocol 2: Reductive Amination using a Solid Acid Catalyst and NaBH₄

  • In a flask, mix the aldehyde (5 mmol) and the primary amine (5 mmol) and stir at room temperature for 10-25 minutes.[2]

  • Add a carbon-based solid acid (CBSA) (0.5 g) and water (0.15 g).[2]

  • Add sodium borohydride (5 mmol) as a fine powder and continue stirring at ambient temperature.[2]

  • After the reaction is complete (typically monitored by TLC), quench the mixture with a saturated aqueous solution of NaHCO₃ (10 ml).[2]

  • Extract the product with a suitable organic solvent (e.g., ether or ethanol) (3 x 10 ml).[2]

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the product.[2]

Quantitative Data

The following table summarizes typical reaction conditions and yields for the reductive amination of aliphatic aldehydes with primary amines, which can be considered analogous to the synthesis of this compound.

AldehydePrimary AmineReducing AgentSolventCatalystTime (h)Yield (%)Reference
BenzaldehydeAnilineNaBH₄THFNaH₂PO₄·H₂O1.592[4]
ButyraldehydeAnilineNaBH₄THFNaH₂PO₄·H₂O1.390[4]
BenzaldehydeBenzylamineLiClO₄/NaBH₄Diethyl Ether-395[3]
Various AldehydesVarious Primary AminesNaBH₄DCE/MeOHPiperidine20Not specified[5]

N-Alkylation Pathway

N-alkylation is a classical method for forming C-N bonds, involving the nucleophilic substitution of an alkyl halide by an amine.[6] While this method can lead to over-alkylation, yielding tertiary and quaternary ammonium salts, reaction conditions can be optimized to favor the formation of the desired secondary amine.[7] Two parallel routes are considered for the synthesis of this compound: the alkylation of 3-methoxypropylamine with a butyl halide and the alkylation of butylamine with a 3-methoxypropyl halide.

Reaction Schemes and Mechanisms

The N-alkylation of a primary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is typically used to neutralize the hydrohalic acid byproduct.

Route C: 3-Methoxypropylamine and Butyl Halide

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product 3-Methoxypropylamine 3-Methoxypropylamine SN2 Transition State SN2 Transition State 3-Methoxypropylamine->SN2 Transition State Nucleophilic Attack Butyl Halide (e.g., Bromide) Butyl Halide (e.g., Bromide) Butyl Halide (e.g., Bromide)->SN2 Transition State Base (e.g., Triethylamine) Base (e.g., Triethylamine) This compound This compound SN2 Transition State->this compound Halide Departure

N-alkylation of 3-methoxypropylamine with a butyl halide.

Route D: Butylamine and 3-Methoxypropyl Halide

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product Butylamine Butylamine SN2 Transition State SN2 Transition State Butylamine->SN2 Transition State Nucleophilic Attack 3-Methoxypropyl Halide 3-Methoxypropyl Halide 3-Methoxypropyl Halide->SN2 Transition State Base (e.g., K2CO3) Base (e.g., K2CO3) This compound This compound SN2 Transition State->this compound Halide Departure

N-alkylation of butylamine with a 3-methoxypropyl halide.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via N-alkylation, based on established procedures for the mono-alkylation of primary amines.[8]

Protocol 3: Selective Mono-N-Alkylation of a Primary Amine Hydrobromide

  • The primary amine hydrobromide salt (1 eq) is dissolved in an aprotic solvent such as dimethylformamide (DMF).

  • A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1 eq), is added to the solution.

  • The alkyl bromide (1 eq) is then added, and the reaction mixture is stirred at room temperature (20-25 °C).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 4: N-Alkylation in Acetonitrile

  • To a solution of the primary amine (10 mmol) in acetonitrile (10 mL), add the alkyl halide (10 mmol).[9]

  • Add the catalyst, such as Al₂O₃-K₂O (20 wt% of the amine).[9]

  • Stir the reaction mixture at room temperature (30 °C) for the appropriate time.[9]

  • Monitor the reaction by TLC.

  • After completion, filter the catalyst and wash it with ether.[10]

  • Evaporate the solvent from the filtrate and purify the residue by column chromatography.[10]

Quantitative Data

The following table summarizes reaction conditions and yields for the selective mono-N-alkylation of primary amines, providing a model for the synthesis of this compound.

Primary AmineAlkyl HalideBaseSolventTime (h)Yield (%) of Secondary AmineReference
Benzylamine·HBrn-Butyl bromideTriethylamineDMF976[8]
Benzylamine·HBrn-Butyl bromideDIPEADMF877[8]
Benzylamine·HBrn-Butyl bromideDMAPDMF879[8]
BenzylamineBenzyl bromideAl₂O₃-K₂OAcetonitrile195 (Tertiary Amine)[9]

Conclusion

Both reductive amination and N-alkylation represent viable and effective pathways for the synthesis of this compound. Reductive amination offers the advantage of a one-pot procedure with generally high yields and good selectivity for the secondary amine. N-alkylation, while a more traditional method, can be controlled to favor mono-alkylation through careful selection of reaction conditions and stoichiometry. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities of the laboratory. The provided protocols and data serve as a foundational guide for researchers and scientists in the development and optimization of synthetic strategies for this compound and related secondary amines.

References

Physicochemical properties of Butyl(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-Methoxypropylamine

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant applications across various industrial sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, a discussion of its chemical characteristics, and a general methodology for property determination.

Note on Nomenclature: The information presented herein pertains to 3-Methoxypropylamine (CAS No. 5332-73-0). While the initial request specified "Butyl(3-methoxypropyl)amine," the extensive body of available scientific and safety data points towards the widespread use and documentation of the primary amine, 3-Methoxypropylamine.

Chemical Identity and Structure

  • Chemical Name: 3-Methoxypropylamine

  • Synonyms: 1-Amino-3-methoxypropane, 3-Aminopropyl methyl ether, 3-MPA, 3-Methoxy-1-propanamine[1][2]

  • CAS Number: 5332-73-0[1]

  • Molecular Formula: C₄H₁₁NO[3][4]

  • Molecular Weight: 89.14 g/mol [5]

  • Chemical Structure:

Physicochemical Properties

The physicochemical properties of 3-Methoxypropylamine are summarized in the tables below. These properties are crucial for its handling, application, and safety considerations in a laboratory and industrial setting.

Table 1: General and Physical Properties
PropertyValueReference
Appearance Colorless to faintly yellow liquid[1]
Odor Ammonia-like[3]
Density 0.874 g/mL at 25 °C
Boiling Point 117-118 °C at 733 mmHg
Melting Point -65 °C / -85 °F[3]
Vapor Pressure 12.0 mmHg at 20 °C[1]
Vapor Density 3.07 (vs air)
Refractive Index n20/D 1.417
Solubility Miscible with water, ethanol, toluene, acetone, and hexane
Table 2: Safety and Flammability Data
PropertyValueReference
Flash Point 27 °C (80.6 °F) - closed cup
Autoignition Temperature 320 °C / 608 °F[3]
pH 11.4 - 11.9 (100 g/L aqueous solution)[3]

Experimental Protocols

General Experimental Workflow for Boiling Point Determination

A common method for determining the boiling point of a liquid is using the distillation method, which aligns with OECD Test Guideline 103.

experimental_workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis s1 Assemble Distillation Apparatus (Flask, Condenser, Thermometer, Receiving Flask) s2 Add Boiling Chips to Distillation Flask s1->s2 s3 Place Sample in Distillation Flask s2->s3 m1 Gently Heat the Flask s3->m1 Start Experiment m2 Record Temperature at First Drop of Distillate m1->m2 m3 Observe and Record Boiling Range m2->m3 a1 Correct for Atmospheric Pressure m3->a1 Collect Data a2 Report Corrected Boiling Point a1->a2

A generalized workflow for determining the boiling point of a liquid.

Reactivity and Stability

  • Stability: 3-Methoxypropylamine is stable under normal conditions. It is, however, air-sensitive and hygroscopic.[3][6]

  • Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

  • Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

Applications

3-Methoxypropylamine's unique combination of properties makes it a valuable intermediate and additive in various applications:

  • Water Treatment: It is used as a corrosion inhibitor in steam condensate systems and as a flocculating agent.[2] It can also serve as a substitute for morpholine in water treatment formulations.[2]

  • Coatings and Waxes: It is used to make amine soaps that act as emulsifiers in anionic coatings and wax formulations.[2] The volatility of MOPA with water allows for the formation of an insoluble wax film.

  • Synthesis: It serves as an intermediate in the manufacturing of pharmaceuticals, dyes (such as disperse blue 60), and agrochemicals.

  • Other Uses: It is also found in insecticide emulsions, paint solvents, and textile auxiliaries.

Safety and Handling

3-Methoxypropylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4][7] It is also harmful if swallowed and may cause an allergic skin reaction.[3][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[6][7]

  • Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[6][8] Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of actions in case of accidental exposure to 3-Methoxypropylamine, as derived from safety data sheets.

safety_procedure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Accidental Exposure s1 Immediately remove contaminated clothing exposure->s1 e1 Rinse cautiously with water for several minutes exposure->e1 i1 Move person to fresh air exposure->i1 s2 Rinse skin with water/shower for at least 15 minutes s1->s2 s3 Seek immediate medical attention s2->s3 e2 Remove contact lenses, if present and easy to do e1->e2 e3 Continue rinsing e2->e3 e4 Seek immediate medical attention e3->e4 i2 Keep comfortable for breathing i1->i2 i3 If breathing is difficult, give oxygen i2->i3 i4 Seek immediate medical attention i3->i4

First aid procedures for exposure to 3-Methoxypropylamine.

References

Spectroscopic Analysis of Butyl(3-methoxypropyl)amine: A Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Experimental Data: It is important to note that a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for the target compound, Butyl(3-methoxypropyl)amine.

This guide provides a detailed analysis of the spectroscopic characteristics of its constituent precursor molecules: n-butylamine and 3-methoxypropylamine. Understanding the spectral features of these parent amines allows for a reliable prediction of the spectroscopic properties of this compound, a valuable tool for researchers and drug development professionals in identifying and characterizing this molecule.

Predicted Spectroscopic Features of this compound

This compound is a secondary amine formed by the combination of a butyl group and a 3-methoxypropyl group attached to a central nitrogen atom. Its spectroscopic data would exhibit features from both parent molecules.

  • 1H NMR: The spectrum would be expected to show a broad singlet for the N-H proton. Signals corresponding to the butyl group would include a triplet for the terminal methyl group, and multiplets for the three methylene groups. The 3-methoxypropyl group would show a singlet for the methoxy protons, and multiplets for the three methylene groups, with the methylene group attached to the nitrogen appearing at a higher chemical shift compared to the others.

  • 13C NMR: The spectrum would display seven distinct carbon signals. Four signals corresponding to the butyl group and three signals for the 3-methoxypropyl group, including the characteristic methoxy carbon signal.

  • IR Spectroscopy: Key absorptions would include a single, weak N-H stretching band characteristic of secondary amines in the 3350-3310 cm-1 region. C-H stretching vibrations would be observed around 2800-3000 cm-1. A C-N stretching vibration for aliphatic amines would be present in the 1250–1020 cm-1 range, and a prominent C-O stretching band for the ether linkage would also be expected.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of this compound (C8H19NO, 145.24 g/mol ). Common fragmentation patterns would involve cleavage at the C-N bonds, leading to fragments corresponding to the butyl and 3-methoxypropyl groups.

Spectroscopic Data of Parent Amines

To facilitate the interpretation of potential spectra of this compound, the following tables summarize the available spectroscopic data for n-butylamine and 3-methoxypropylamine.

n-Butylamine Spectroscopic Data
1H NMR (CDCl3) Chemical Shift (ppm)
-CH3~0.9 (triplet)
-CH2-CH3~1.3-1.4 (multiplet)
-CH2-CH2-N~1.4-1.5 (multiplet)
-CH2-N~2.7 (triplet)
-NH2~1.1 (broad singlet)
13C NMR (CDCl3) Chemical Shift (ppm)
-CH3~14
-CH2-CH3~20
-CH2-CH2-N~36
-CH2-N~42
IR Spectroscopy Wavenumber (cm-1)
N-H stretch (symmetric & asymmetric)~3370 and 3290[1]
C-H stretch~2800-3000
N-H bend~1600
C-N stretch~1070
Mass Spectrometry (m/z) Relative Intensity
73 (M+)Moderate
30 (CH2NH2+)High (Base Peak)
3-Methoxypropylamine Spectroscopic Data
1H NMR (CDCl3) Chemical Shift (ppm)
-NH2~1.1 (broad singlet)
-CH2-CH2-N~1.7 (multiplet)
-CH2-N~2.8 (triplet)
-O-CH3~3.3 (singlet)
-CH2-O~3.5 (triplet)
13C NMR (CDCl3) Chemical Shift (ppm)
-CH2-CH2-N~31
-CH2-N~40
-O-CH3~59
-CH2-O~71
IR Spectroscopy Wavenumber (cm-1)
N-H stretch~3300-3400 (two bands)
C-H stretch~2800-3000
N-H bend~1600
C-O stretch~1120
C-N stretch~1060
Mass Spectrometry (m/z) Relative Intensity
89 (M+)Moderate
45 (CH2OCH3+)High
30 (CH2NH2+)High (Base Peak)[2]

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • 13C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid amine sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (salt plates or ATR crystal).

    • Record the sample spectrum. The instrument software will automatically subtract the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm-1.

  • Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile liquids like amines, direct infusion or gas chromatography (GC-MS) is common.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Compound Synthesis (this compound) Purification Purification Synthesis->Purification SamplePrep Sample Preparation (Dissolution/Dilution) Purification->SamplePrep NMR NMR Spectroscopy (1H, 13C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing & Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation FinalReport FinalReport StructureElucidation->FinalReport

References

A Technical Guide to Quantum Chemical Calculations for Butyl(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background and Recommended Methodology

Quantum chemical calculations are indispensable tools for understanding molecular structure, reactivity, and properties at the electronic level.[3] For a molecule such as Butyl(3-methoxypropyl)amine, which contains flexible alkyl chains and heteroatoms (Nitrogen and Oxygen), Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[4]

Recommended Computational Level
  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP hybrid functional is widely used and has demonstrated good performance for a large set of organic molecules, making it a reliable choice.[5][6][7]

  • Basis Set: 6-311++G(d,p). This basis set is recommended for achieving accurate results.[7][8]

    • 6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.

    • ++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs, hydrogen bonding, and other weak interactions.

    • (d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for correctly describing the geometry of molecules with heteroatoms like nitrogen and oxygen.[9]

  • Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). To simulate a solution environment (e.g., water or an organic solvent), a continuum solvation model is critical, as it can significantly influence molecular properties.[4][10]

This combination, B3LYP/6-311++G(d,p) with a PCM solvent model, provides a robust level of theory for calculating the properties of aliphatic amines with chemical accuracy.[7][10]

Detailed Computational Protocol

The following protocol outlines the step-by-step procedure for performing quantum chemical calculations on this compound. This workflow is standard for computational analysis of organic molecules.[11][12]

Step 1: Molecular Structure Generation

The process begins with generating an initial 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView) or by converting its SMILES string (CCCCNCCCCOC) into a 3D coordinate file.

Step 2: Conformational Analysis

Due to its flexibility, the molecule can exist in numerous conformations. A thorough conformational search using a lower-level theory or a molecular mechanics force field (e.g., OPLS) is recommended to identify the lowest-energy conformers.[13] The most stable conformer (the global minimum) should be used for subsequent high-level calculations.

Step 3: Geometry Optimization

The geometry of the lowest-energy conformer is then optimized at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the arrangement with the lowest possible electronic energy, representing the equilibrium structure of the molecule.

Step 4: Vibrational Frequency Calculation

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections, and thermodynamic parameters such as enthalpy (H) and Gibbs free energy (G).[14]

Step 5: Property Calculations

Once the optimized structure is confirmed, a range of electronic and chemical properties can be calculated. These are typically derived from the same calculation that produces the optimized wavefunction and include analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis.[2]

Data Presentation: Illustrative Results

The following tables represent the typical quantitative data that would be obtained from the computational protocol described above. These are for illustrative purposes and provide a template for presenting research findings.

Table 1: Illustrative Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-N ~1.47
C-O ~1.43
N-H ~1.01
C-C ~1.53
C-H ~1.09
**Bond Angles (°) ** C-N-C ~112.0
C-O-C ~111.5
H-N-C ~109.5
Dihedral Angles (°) C-C-N-C Varies by conformer

| | C-C-O-C | Varies by conformer |

Table 2: Illustrative Calculated Thermodynamic Properties (at 298.15 K, 1 atm)

Property Symbol Value (Hartree) Value (kcal/mol)
Zero-Point Energy E_ZPVE Calculated Value Calculated Value
Thermal Correction to Enthalpy H_corr Calculated Value Calculated Value
Thermal Correction to Gibbs Free Energy G_corr Calculated Value Calculated Value
Total Enthalpy H_total Calculated Value Calculated Value

| Total Gibbs Free Energy | G_total | Calculated Value | Calculated Value |

Table 3: Illustrative Calculated Electronic Properties

Property Symbol Calculated Value
Energy of HOMO E_HOMO Value in eV
Energy of LUMO E_LUMO Value in eV
HOMO-LUMO Energy Gap ΔE Value in eV
Dipole Moment µ Value in Debye
Electronegativity χ Value in eV
Chemical Hardness η Value in eV
Mulliken Atomic Charge on N q_N Value in e

| Mulliken Atomic Charge on O | q_O | Value in e |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for performing the quantum chemical calculations as outlined in the protocol.

G Quantum Chemical Calculation Workflow cluster_input Input Preparation cluster_calc Core DFT Calculation cluster_analysis Data Analysis & Interpretation mol_build 1. Molecular Structure Generation (SMILES/Builder) conf_search 2. Conformational Search (Low-level Theory) mol_build->conf_search geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc 4. Frequency Calculation (Verify Minimum & Get Thermo) geom_opt->freq_calc error_check Imaginary Frequencies? freq_calc->error_check prop_calc 5. Electronic Property Calculation (HOMO, LUMO, Charges) results 6. Results Interpretation (Reactivity, Stability, Spectra) prop_calc->results error_check->geom_opt Yes (Re-optimize) error_check->prop_calc No (True Minimum)

Caption: Workflow for Quantum Chemical Calculations.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Butyl(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of Butyl(3-methoxypropyl)amine. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a comprehensive overview based on established chemical principles and data from analogous compounds. The information herein is intended to serve as a robust resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure

This compound, with the chemical formula C₈H₁₉NO, is a secondary amine featuring a butyl group and a 3-methoxypropyl group attached to a central nitrogen atom.[1][2][3][4] The molecule's structure combines the features of both an amine and an ether, which significantly influences its physicochemical properties and conformational behavior.

Table 1: Estimated Bond Lengths in this compound

BondTypical Bond Length (Å)
C-N1.47
C-C (sp³)1.54
C-O1.43
N-H1.01
C-H1.09

Table 2: Estimated Bond Angles in this compound

AngleTypical Bond Angle (°)
C-N-C112
C-C-C109.5
C-O-C110
H-N-C109.5
H-C-H109.5

The structural parameters presented in Tables 1 and 2 are estimations derived from standard values for similar chemical environments in amines and ethers. These values provide a foundational understanding of the molecule's geometry.

Conformational Analysis

The conformational landscape of this compound is determined by the rotation around its single bonds. The most significant rotations to consider are around the C-N, C-C, and C-O bonds. The principles of steric hindrance and torsional strain are key to understanding the molecule's preferred conformations.[5][6][7]

Rotation around the C-N bonds will favor staggered conformations to minimize steric interactions between the butyl and 3-methoxypropyl groups.

The n-butyl group is expected to adopt staggered conformations, with the anti (trans) conformation being the most stable due to the minimization of steric hindrance between the terminal methyl group and the rest of the molecule.[5][6] Gauche conformations will be slightly higher in energy.[5]

The 3-methoxypropyl group's conformation is influenced by rotation around the C-C and C-O bonds. Staggered conformations are favored throughout the chain.[8][9][10][11] The relative orientation of the methoxy group and the amine will be critical in determining the overall shape of the molecule.

Table 3: Predicted Torsional Angles for Key Dihedrals in the Lowest Energy Conformer

Dihedral AnglePredicted Angle (°)Conformation
C-C-N-C (around N-C)~180Anti
C-C-C-C (in butyl group)~180Anti
N-C-C-C (in propyl group)~180Anti
C-C-C-O (in propyl group)~180Anti
C-C-O-C (around O-C)~180Anti

Experimental Protocols

To experimentally determine the molecular structure and conformation of this compound, a combination of spectroscopic and computational methods would be employed.

A plausible synthetic route to this compound is the reductive amination of butyraldehyde with 3-methoxypropylamine or the alkylation of n-butylamine with 1-bromo-3-methoxypropane. Another approach involves the reaction of 3-methoxypropanol with ammonia over a catalyst.[12][13]

Synthesis_of_Butyl_3_methoxypropyl_amine cluster_reactants Reactants cluster_process Process cluster_products Products 3-Methoxypropanol 3-Methoxypropanol Preheater Preheater 3-Methoxypropanol->Preheater Ammonia Ammonia Ammonia->Preheater Hydrogen Hydrogen Hydrogen->Preheater Fixed-bed Reactor Fixed-bed Reactor Preheater->Fixed-bed Reactor Vaporized Mixture Condensation & Separation Condensation & Separation Fixed-bed Reactor->Condensation & Separation Reaction Products This compound This compound Condensation & Separation->this compound Water Water Condensation & Separation->Water

Caption: Proposed synthesis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the molecule. Advanced techniques like NOESY could provide information about through-space interactions, offering insights into the preferred conformation.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational modes of the N-H, C-N, C-O, and C-H bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

A combined experimental and computational approach is recommended for a thorough conformational analysis.

Conformational_Analysis_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification Conformational Search Conformational Search DFT Optimization DFT Optimization Conformational Search->DFT Optimization Energy Calculation Energy Calculation DFT Optimization->Energy Calculation Boltzmann Distribution Boltzmann Distribution Energy Calculation->Boltzmann Distribution Relative Energies NMR Spectroscopy NMR Spectroscopy Boltzmann Distribution->NMR Spectroscopy Compare Spectra IR Spectroscopy IR Spectroscopy X-ray Crystallography X-ray Crystallography

Caption: Workflow for conformational analysis.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Butyl(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data is publicly available for the thermal stability and decomposition of Butyl(3-methoxypropyl)amine. This guide synthesizes available information on the closely related compound, 3-methoxypropylamine (MOPA), to provide a comprehensive overview of the expected thermal behavior, decomposition pathways, and analytical methodologies. The data and protocols presented should be considered illustrative for this compound and may require experimental verification for precise application.

Introduction

This compound is a substituted amine with potential applications in various industrial and chemical processes. Understanding its thermal stability is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This document provides a technical overview of the thermal stability and decomposition profile of compounds in this class, with a focus on the methodologies used for their characterization.

Thermal Stability and Decomposition Profile

The thermal stability of an organic molecule is its ability to resist decomposition at high temperatures. When the temperature is sufficiently high, chemical bonds within the molecule can break, leading to the formation of smaller, often more volatile and potentially hazardous, decomposition products. For amines, thermal decomposition can be initiated by the cleavage of C-N, C-C, C-O, or N-H bonds.

Safety Data Sheets (SDS) for 3-methoxypropylamine indicate that it is stable under recommended storage conditions but can decompose under fire conditions to produce hazardous products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2]

The following table summarizes the decomposition data for 3-methoxypropylamine under specific aqueous conditions, which may serve as a preliminary reference for the behavior of this compound.

ParameterCondition 1Condition 2
Compound 3-Methoxypropylamine (MOPA)3-Methoxypropylamine (MOPA)
Initial Concentration 10 ppm in aqueous solution10 ppm in aqueous solution
Temperature 280°C70°C
Time 1.5 hours2 hours
Dissolved Oxygen (DO) < 5 ppb20 ppb
Decomposition (%) ~9 - 15%~9 - 15%
Decomposition Products Formate (110 ppb), Acetate (260 ppb), Propionate (400 ppb)Acetate (60 ppb), Propionate (1270 ppb)

Data sourced from a study on MOPA decomposition in simulated pressurized water reactor secondary systems.[1]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina, platinum).

  • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, and also under an oxidizing atmosphere (e.g., air) to assess its stability in the presence of oxygen. A constant flow rate (e.g., 20-50 mL/min) is maintained.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 600°C).

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal events such as melting, boiling, and decomposition.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a sample pan (e.g., aluminum, copper). An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically inert (nitrogen or argon).

  • Heating Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

  • Data Analysis: The DSC curve plots the differential heat flow versus temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks often correspond to decomposition. The onset temperature and the peak temperature of these events provide critical information about the thermal stability.

Visualizations

G Experimental Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation (TGA/DSC) Weighing->Encapsulation TGA TGA Analysis (Inert/Oxidative Atmosphere) Encapsulation->TGA DSC DSC Analysis (Inert Atmosphere) Encapsulation->DSC TG_Curve Mass Loss vs. Temp Curve TGA->TG_Curve DSC_Curve Heat Flow vs. Temp Curve DSC->DSC_Curve DTG_Curve Derivative Curve (Rate of Mass Loss) TG_Curve->DTG_Curve Decomp_Temp Determine Onset of Decomposition DTG_Curve->Decomp_Temp Thermal_Events Identify Thermal Events (Melting, Boiling, Decomposition) DSC_Curve->Thermal_Events Report Comprehensive Thermal Stability Report Decomp_Temp->Report Thermal_Events->Report

Caption: Workflow for Thermal Stability Analysis.

Based on the structure of this compound and common decomposition mechanisms for similar amines and ethers, a potential decomposition pathway can be postulated. The initial steps are likely to involve the cleavage of the weakest bonds in the molecule.

G Postulated Thermal Decomposition Pathway cluster_initial Initial Compound cluster_pathways Primary Decomposition Pathways cluster_products Potential Decomposition Products Parent This compound CN_cleavage C-N Bond Cleavage Parent->CN_cleavage Heat CO_cleavage C-O Bond Cleavage Parent->CO_cleavage Heat CC_cleavage C-C Bond Cleavage Parent->CC_cleavage Heat Butyl_radical Butyl Radical CN_cleavage->Butyl_radical Methoxypropyl_radical 3-Methoxypropyl Radical CN_cleavage->Methoxypropyl_radical Amine_radical Amine-containing Radicals CO_cleavage->Amine_radical Smaller_alkanes Smaller Alkanes/Alkenes CC_cleavage->Smaller_alkanes Carbon_oxides Carbon Oxides (CO, CO2) (in presence of oxygen) Butyl_radical->Carbon_oxides Methanol Methanol Methoxypropyl_radical->Methanol Formaldehyde Formaldehyde Methoxypropyl_radical->Formaldehyde Methoxypropyl_radical->Carbon_oxides Nitrogen_oxides Nitrogen Oxides (NOx) (in presence of oxygen) Amine_radical->Nitrogen_oxides Smaller_alkanes->Carbon_oxides Methanol->Carbon_oxides Formaldehyde->Carbon_oxides

Caption: Postulated Decomposition Pathway.

Conclusion

While direct, comprehensive data on the thermal stability of this compound is currently limited, an understanding of its potential thermal behavior can be inferred from related compounds and established analytical techniques. For any application involving this compound at elevated temperatures, it is strongly recommended that experimental thermal analysis, such as TGA and DSC, be conducted to accurately determine its thermal stability profile and identify any potential hazards associated with its decomposition. This will ensure safe handling and process optimization.

References

The Elusive History and Projected Profile of Butyl(3-methoxypropyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific historical development, discovery, and detailed experimental data for Butyl(3-methoxypropyl)amine is notably scarce in publicly available scientific literature and patent databases. The vast majority of technical information pertains to its parent compound, 3-Methoxypropylamine (MOPA). This guide, therefore, provides a comprehensive overview of the likely synthesis, projected properties, and potential applications of this compound, based on established chemical principles and data from its closely related primary amine analogue.

Introduction

This compound is a secondary amine that, while not extensively documented, holds potential for applications in various chemical industries, including as a corrosion inhibitor, a pH control agent, and an intermediate in organic synthesis. Its structure combines the features of a linear butyl group with a methoxypropyl backbone, suggesting properties that could be advantageous in formulations requiring specific solubility and basicity. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical guide to this compound, extrapolating from the known data of 3-Methoxypropylamine and general principles of secondary amine chemistry.

Projected Physicochemical Properties

Property3-Methoxypropylamine (MOPA)This compound (Projected)
CAS Number 5332-73-038338-31-7
Molecular Formula C4H11NOC8H19NO
Molecular Weight 89.14 g/mol 145.26 g/mol
Boiling Point 117-118 °CHigher than 118 °C
Density 0.874 g/mL at 25 °CLikely lower than 0.874 g/mL
Flash Point 27 °CHigher than 27 °C
Water Solubility MiscibleModerately to sparingly soluble

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, two primary synthetic routes can be proposed based on standard organic chemistry reactions for the formation of secondary amines.

Reductive Amination of Butyraldehyde with 3-Methoxypropylamine

This is a common and efficient method for the synthesis of secondary amines.

Reaction:

3-Methoxypropylamine + Butyraldehyde → N-(butylidene)-3-methoxypropylamine + H₂O N-(butylidene)-3-methoxypropylamine + [H] → this compound

Detailed Methodology:

  • Imine Formation: Equimolar amounts of 3-Methoxypropylamine and butyraldehyde are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). The reaction can be catalyzed by a mild acid. The mixture is stirred at room temperature, and the formation of the imine intermediate can be monitored by techniques such as TLC or GC-MS. Water is a byproduct and can be removed using a dehydrating agent like anhydrous magnesium sulfate or by azeotropic distillation.

  • Reduction: A reducing agent is then added to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Pt, or Ni). The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching any remaining reducing agent, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

N-Alkylation of 3-Methoxypropylamine with a Butyl Halide

This method involves the direct alkylation of the primary amine with a butyl halide.

Reaction:

3-Methoxypropylamine + Butyl-X → this compound + HX (where X = Cl, Br, I)

Detailed Methodology:

  • Reaction Setup: 3-Methoxypropylamine is dissolved in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO). A base, such as potassium carbonate or triethylamine, is added to neutralize the hydrogen halide formed during the reaction.

  • Alkylation: A butyl halide (e.g., 1-bromobutane or 1-iodobutane) is added to the mixture, typically dropwise, at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the salt byproduct. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography. A potential side product of this reaction is the tertiary amine, Dithis compound, which may require careful purification to remove.

Potential Applications

Based on the applications of the parent compound, 3-Methoxypropylamine, this compound is likely to find utility in the following areas:

  • Corrosion Inhibition: The amine functionality can neutralize acidic species and form a protective film on metal surfaces, making it a candidate for use in corrosion inhibitor formulations for oil and gas pipelines, as well as in water treatment systems.[1][2] The increased hydrophobicity from the butyl group may enhance its performance in oil-based systems.

  • Emulsifiers and Dispersants: The amphiphilic nature of the molecule, with a polar amine head and a nonpolar butyl tail, suggests its potential as an emulsifier in the formulation of waxes, coatings, and paints.[3]

  • Chemical Intermediate: It can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The secondary amine provides a reactive site for further functionalization.

  • pH Control Agent: In various industrial processes, it could be used as a neutralizing amine to control pH.

Logical Relationships and Workflows

The synthesis of this compound can be visualized through the following workflows.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxypropylamine 3-Methoxypropylamine Imine Formation Imine Formation 3-Methoxypropylamine->Imine Formation Butyraldehyde Butyraldehyde Butyraldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction This compound This compound Reduction->this compound

Caption: Reductive Amination Synthesis Workflow.

N_Alkylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxypropylamine 3-Methoxypropylamine N-Alkylation N-Alkylation 3-Methoxypropylamine->N-Alkylation Butyl Halide Butyl Halide Butyl Halide->N-Alkylation This compound This compound N-Alkylation->this compound

Caption: N-Alkylation Synthesis Workflow.

Conclusion

While this compound is not a widely characterized compound, its synthesis is achievable through standard organic chemistry methodologies. Its projected properties, derived from the well-understood 3-Methoxypropylamine, suggest its potential utility in a range of industrial applications. Further research into its specific properties and performance characteristics would be beneficial to fully realize its potential in material science and chemical synthesis. This guide provides a foundational understanding for scientists and researchers interested in exploring this and similar secondary amines.

References

Butyl(3-methoxypropyl)amine CAS registry number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant applications in pharmaceutical synthesis and various industrial processes. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and key applications, with a focus on information relevant to research and development.

Chemical Identifiers and Nomenclature

3-Methoxypropylamine, commonly abbreviated as MOPA, is a clear, colorless to faintly yellow liquid with a characteristic amine-like odor.[1][2] It is crucial to accurately identify this compound for procurement, regulatory compliance, and scientific documentation.

Table 1: Chemical Identifiers for 3-Methoxypropylamine

Identifier TypeValue
CAS Registry Number 5332-73-0[1][2][3][4][5][6][7][8][9][10][11]
IUPAC Name 3-methoxypropan-1-amine[3]
Synonyms 1-Amino-3-methoxypropane, 3-Aminopropyl methyl ether, Propanolamine methyl ether, γ-Methoxypropylamine[1][10]
Molecular Formula C₄H₁₁NO[1][8][9][10]
Molecular Weight 89.14 g/mol [1][8][9][10]
EC Number 226-241-3[3][5]
InChI Key FAXDZWQIWUSWJH-UHFFFAOYSA-N[1]
Canonical SMILES COCCCN[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of MOPA is essential for its handling, storage, and application in experimental design. MOPA is miscible with water and a wide range of common organic solvents, including ethanol, toluene, and acetone.[1][2]

Table 2: Physicochemical Data of 3-Methoxypropylamine

PropertyValue
Appearance Clear, colorless to faintly colored liquid[1][2]
Odor Amine-like[1][3]
Melting Point -65 °C[1]
Boiling Point 117-118 °C at 733 mmHg[1][5]
Density 0.874 g/mL at 25 °C[1][5]
Vapor Pressure 20 mmHg at 30 °C[5]
Flash Point 24 °C (75 °F)[4]
Autoignition Temperature 295 °C (563 °F)[4]
Refractive Index (n20/D) 1.417[1][5]
Water Solubility Miscible[1]
pKa 9.73 ± 0.10 (Predicted)[1]

Synthesis of 3-Methoxypropylamine

MOPA can be synthesized through various routes. Two prominent industrial methods involve the catalytic hydrogenation of 3-methoxypropionitrile and the amination of 3-methoxypropanol.

Experimental Protocol: Catalytic Hydrogenation of 3-Methoxypropionitrile

This method provides a high yield and purity of 3-Methoxypropylamine.[3]

Objective: To synthesize 3-Methoxypropylamine by the catalytic hydrogenation of 3-methoxypropionitrile.

Materials:

  • 3-methoxypropionitrile (400g)

  • Ethanol (20g)

  • Modified carrier nickel catalyst (12g)

  • 1000ml Autoclave

Procedure:

  • Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.[3]

  • Pressurize the autoclave to 2.8 MPa with hydrogen gas.[3]

  • Heat the mixture and maintain the reaction temperature while stirring for 2 hours.[3]

  • After the reaction is complete, cool the autoclave to room temperature.[3]

  • Filter the reaction mixture to remove the catalyst.[3]

  • Purify the filtrate by rectification under normal pressure, collecting the fraction at 110-160 °C.[3]

Results:

  • Yield: 354.09g (94.52%) of colorless and transparent 3-methoxypropylamine.[3]

  • Purity (analyzed by gas chromatography): The conversion rate of the raw material was 97.0%.[3]

Synthesis via Amination of 3-Methoxypropanol

An alternative industrial synthesis involves the reaction of 3-methoxypropanol with ammonia and hydrogen in a fixed-bed reactor.[4]

Catalyst: Cu-Co/Al₂O₃-diatomite[4]

Reaction Conditions:

  • Pressure: 0.3–1.5 MPa[4]

  • Temperature: 120–220 °C[4]

  • Ammonia to alcohol molar ratio: 4.0–10.0 : 1[4]

  • Hydrogen to alcohol molar ratio: 0.5–5.0 : 1[4]

This continuous process involves preheating and vaporizing the reactants before they enter the reactor. The product stream is then cooled, and the liquid phase is purified by rectification.[4]

Applications in Research and Drug Development

MOPA serves as a crucial building block and intermediate in the synthesis of a variety of organic compounds, with notable applications in the pharmaceutical industry.

Pharmaceutical Intermediate

3-Methoxypropylamine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[6] Its high purity, typically exceeding 99.5%, is critical in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.[2]

One of the well-documented uses of MOPA is in the synthesis of Rabeprazole , a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[9] The 3-methoxypropoxy side chain, introduced via MOPA or a derivative, is a key structural feature of Rabeprazole.

Other Industrial Applications

Beyond pharmaceuticals, MOPA has a broad range of applications:

  • Corrosion Inhibitor: It is widely used in steam condensate systems and other aqueous environments to prevent corrosion.[10]

  • Dyes and Pigments: It serves as an intermediate in the manufacture of dyes, such as Disperse Blue 60.[6]

  • Coatings and Waxes: MOPA is used to make amine soaps that act as emulsifiers in wax formulations and anionic coatings.[1]

  • Water Treatment: It can be used as a flocculating agent in water treatment processes.[10]

Visualized Workflow and Pathways

Synthesis Workflow of 3-Methoxypropylamine

The following diagram illustrates the key steps in the synthesis of 3-Methoxypropylamine via the catalytic hydrogenation of 3-methoxypropionitrile.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product Reactant1 3-Methoxypropionitrile Autoclave Autoclave Reactor (2.8 MPa, 2h) Reactant1->Autoclave Reactant2 Ethanol (Solvent) Reactant2->Autoclave Catalyst Ni Catalyst Catalyst->Autoclave Filtration Filtration Autoclave->Filtration Cooling Distillation Rectification (110-160 °C) Filtration->Distillation Catalyst Removal Product 3-Methoxypropylamine Distillation->Product Purification

Caption: Synthesis of 3-Methoxypropylamine via Catalytic Hydrogenation.

This guide provides foundational knowledge for professionals working with 3-Methoxypropylamine. For specific applications, further consultation of safety data sheets (SDS) and relevant literature is strongly recommended.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant applications across various industries. Initially misidentified as Butyl(3-methoxypropyl)amine, this document clarifies the subject compound as MOPA and delves into its chemical and physical properties, synthesis methodologies, and principal uses, with a particular focus on its role as a corrosion inhibitor. This whitepaper also presents a comparative analysis with related compounds, detailed experimental protocols for its synthesis and evaluation, and quantitative data to support its efficacy. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields to facilitate a deeper understanding and application of this important chemical intermediate.

Introduction to 3-Methoxypropylamine (MOPA)

3-Methoxypropylamine, also known as MOPA, is a clear, colorless liquid with an ammonia-like odor.[1] It is a primary amine that is completely miscible with water and most common organic solvents.[1] Its bifunctional nature, containing both a primary amine and an ether group, contributes to its utility in a wide range of applications. MOPA is a crucial intermediate in the synthesis of various organic molecules and finds extensive use as a corrosion inhibitor, a component in the production of pharmaceuticals and dyes, a surfactant, and in water treatment processes.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxypropylamine is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.

Table 1: Physicochemical Properties of 3-Methoxypropylamine (MOPA)

PropertyValueReference(s)
CAS Number 532-73-0[4]
Molecular Formula C4H11NO[4]
Molecular Weight 89.14 g/mol [5]
Appearance Colorless to yellow liquid[4]
Odor Amine-like[4]
Boiling Point 117-118 °C at 733 mmHg[6]
Melting Point -71 °C[4]
Density 0.874 g/mL at 25 °C[6]
Flash Point 24 °C[4]
Autoignition Temperature 295 °C[4]
Vapor Pressure 12.0 mmHg at 20 °C[4]
pH 11.5 (100 g/L solution at 20 °C)[4]
Solubility Miscible with water and most organic solvents[1]
Refractive Index (n20/D) ~1.417

Synthesis of 3-Methoxypropylamine

3-Methoxypropylamine can be synthesized through various routes, with the catalytic hydrogenation of 3-methoxypropionitrile being a common industrial method.[7] An alternative route involves the reaction of 3-methoxypropanol with ammonia.

Synthesis via Catalytic Hydrogenation of 3-Methoxypropionitrile

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of MOPA from 3-Methoxypropionitrile [7]

  • Materials and Equipment:

    • 3-methoxypropionitrile (400g)

    • Ethanol (20g)

    • Modified carrier nickel catalyst (12g)

    • 1000ml autoclave

    • Filtration apparatus

    • Distillation apparatus

  • Procedure: a. Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst. b. Seal the autoclave and pressurize it with hydrogen to 2.8 MPa. c. Stir the reaction mixture at this pressure for 2 hours. d. After the reaction is complete, cool the autoclave to room temperature. e. Carefully vent the excess hydrogen pressure. f. Filter the reaction mixture to remove the catalyst. g. Purify the filtrate by fractional distillation under normal pressure. h. Collect the fraction boiling between 110-160 °C.

  • Expected Outcome:

    • This procedure is reported to yield approximately 354.09g of colorless and transparent 3-methoxypropylamine, with a raw material conversion rate of 97.0% and a product yield of 94.52%.[7]

Below is a workflow diagram illustrating this synthesis process.

G cluster_synthesis Synthesis of 3-Methoxypropylamine start Start reactants Charge Autoclave: - 3-Methoxypropionitrile - Ethanol - Nickel Catalyst start->reactants pressurize Pressurize with H₂ to 2.8 MPa reactants->pressurize react Stir at 2.8 MPa for 2 hours pressurize->react cool Cool to Room Temperature react->cool filter Filter to Remove Catalyst cool->filter distill Fractional Distillation (110-160 °C) filter->distill product 3-Methoxypropylamine (MOPA) distill->product G cluster_corrosion Corrosion Inhibitor Evaluation Workflow start Start prepare_coupons Prepare & Weigh Metal Coupons start->prepare_coupons prepare_solutions Prepare Corrosive Media (with and without MOPA) start->prepare_solutions weight_loss Weight Loss Test: Immerse coupons, expose, clean, and re-weigh prepare_coupons->weight_loss prepare_solutions->weight_loss electrochemical Electrochemical Tests: - Potentiodynamic Polarization - Electrochemical Impedance Spectroscopy prepare_solutions->electrochemical analyze_wl Calculate Corrosion Rate & Inhibition Efficiency weight_loss->analyze_wl analyze_ec Determine Ecorr, icorr, & Inhibition Mechanism electrochemical->analyze_ec results Results & Analysis analyze_wl->results analyze_ec->results

References

Methodological & Application

Application Notes and Protocols: Butyl(3-methoxypropyl)amine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyl(3-methoxypropyl)amine is an organic compound with potential applications as a corrosion inhibitor for steel in various aggressive environments. Its molecular structure, featuring a primary amine group and an ether linkage, suggests it can effectively adsorb onto a steel surface, forming a protective barrier against corrosive agents. The presence of nitrogen and oxygen atoms with lone pairs of electrons allows for donation to the vacant d-orbitals of iron, facilitating strong adsorption. The butyl group is expected to enhance the hydrophobicity of the protective film, further impeding the ingress of corrosive species.

These notes provide an overview of the expected performance and application of this compound, drawing parallels from studies on 3-Methoxypropylamine (MOPA).

Mechanism of Corrosion Inhibition

Organic amines and their derivatives are known to inhibit corrosion through adsorption on the metal surface. This adsorption can be categorized as physisorption, chemisorption, or a combination of both. For alkoxypropylamines like MOPA, the proposed mechanism involves:

  • Adsorption: The inhibitor molecules adsorb onto the steel surface. The primary amine group and the oxygen atom in the ether linkage are the primary sites for this interaction.

  • Film Formation: The adsorbed molecules form a protective film that isolates the steel from the corrosive environment.

  • Mixed-Type Inhibition: It is anticipated that this compound will act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1]

The adsorption process is expected to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the steel surface.[1]

Predicted Performance and Quantitative Data (Based on 3-Methoxypropylamine - MOPA)

The following tables summarize the performance of 3-Methoxypropylamine (MOPA) as a corrosion inhibitor for X80 steel in a 3.5 wt% NaCl solution. It is hypothesized that this compound would show similar or improved efficiency due to its larger molecular size and increased hydrophobicity.

Table 1: Optimal Conditions for Corrosion Inhibition by MOPA [1]

ParameterOptimal Value
Temperature12.89 °C
Inhibitor Concentration8.63 g/L
Rotation Speed1097.69 rpm
pH4.03

Table 2: Effect of MOPA Concentration on Inhibition Efficiency (Weight Loss Method)

MOPA Concentration (ppm)Corrosion Rate (gmd)Inhibition Efficiency (%)
0140-
50Not SpecifiedNot Specified
100Not SpecifiedNot Specified
1502085.7

Note: The corrosion rate decreased from 140 to 20 gmd as the inhibitor concentration increased from 0 to 150 ppm.[1]

Table 3: Electrochemical Polarization Data for MOPA on X80 Steel

ParameterValue
Inhibition TypeMixed-Type

Note: Polarization diagrams revealed that MOPA affects both anodic and cathodic reactions.[1]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on steel.

4.1. Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

  • Materials and Equipment:

    • Steel coupons of known composition and surface area (e.g., X80 steel).

    • Corrosive medium (e.g., 3.5 wt% NaCl solution).

    • This compound.

    • Analytical balance (±0.1 mg).

    • Polishing papers of various grades.

    • Acetone, ethanol, and distilled water for cleaning.

    • Thermostatically controlled water bath.

    • Desiccator.

  • Procedure:

    • Prepare steel coupons by polishing with emery papers of increasing grit size, followed by rinsing with distilled water, degreasing with acetone and ethanol, and finally drying.

    • Weigh the prepared coupons accurately using an analytical balance.

    • Prepare the corrosive solution with and without various concentrations of this compound.

    • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

    • After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with an appropriate solution (e.g., a solution containing HCl, antimony trioxide, and stannous chloride).

    • Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      • CR (mm/year) = (87.6 × ΔW) / (D × A × T)

        • ΔW = Weight loss in mg

        • D = Density of steel in g/cm³

        • A = Surface area of the coupon in cm²

        • T = Immersion time in hours

      • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

        • CR_blank = Corrosion rate in the absence of inhibitor

        • CR_inh = Corrosion rate in the presence of inhibitor

4.2. Electrochemical Measurements

These techniques provide insights into the kinetics and mechanism of corrosion inhibition.

  • Materials and Equipment:

    • Potentiostat/Galvanostat with frequency response analyzer.

    • Three-electrode electrochemical cell:

      • Working Electrode (WE): Steel sample with a defined exposed area.

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

      • Counter Electrode (CE): Platinum or graphite rod.

    • Corrosive solution with and without inhibitor.

  • Procedure:

    • Potentiodynamic Polarization:

      • Immerse the three electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

      • Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s).

      • Plot the logarithm of the current density versus the potential (Tafel plot).

      • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes.

      • Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

    • Electrochemical Impedance Spectroscopy (EIS):

      • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

      • Plot the impedance data as Nyquist and Bode plots.

      • Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

      • Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.

4.3. Surface Analysis

These techniques are used to visualize the protective film formed on the steel surface.

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the steel surface to observe the morphology before and after immersion in the corrosive medium with and without the inhibitor.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to analyze the protective film formed on the steel surface to identify the functional groups of the adsorbed inhibitor molecules.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_conclusion Conclusion prep_steel Steel Coupon Preparation (Polishing, Cleaning) weight_loss Weight Loss Measurement prep_steel->weight_loss electrochemical Electrochemical Studies (PDP, EIS) prep_steel->electrochemical prep_solution Solution Preparation (Corrosive Medium +/- Inhibitor) prep_solution->weight_loss prep_solution->electrochemical data_analysis Data Analysis (CR, IE%, Ecorr, icorr, Rct) weight_loss->data_analysis surface_analysis Surface Characterization (SEM, FTIR) weight_loss->surface_analysis electrochemical->data_analysis electrochemical->surface_analysis conclusion Mechanism & Efficiency Determination data_analysis->conclusion surface_analysis->conclusion

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Steel Surface cluster_process Inhibition Process inhibitor This compound (R-NH2, R-O-R') adsorption Adsorption of Inhibitor (N, O lone pairs donate to Fe d-orbitals) inhibitor->adsorption Interaction steel_surface Fe Surface steel_surface->adsorption film Formation of Protective Film adsorption->film Leads to protection Corrosion Protection (Mixed-Type Inhibition) film->protection Results in

References

Application Notes and Protocols: Butyl(3-methoxypropyl)amine in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a representative protocol for the synthesis of novel organic compounds using Butyl(3-methoxypropyl)amine as a key building block. Due to the limited availability of published data on the specific synthetic applications of this compound, this document presents a detailed, plausible protocol for the synthesis of a novel urea derivative. This example illustrates a common and versatile reaction for secondary amines, highlighting the potential of this compound in the generation of new chemical entities for drug discovery and materials science.

The unique combination of a secondary amine, a flexible butyl group, and a polar 3-methoxypropyl moiety makes this compound an interesting scaffold for introducing specific physicochemical properties into target molecules. The secondary amine provides a reactive handle for a variety of chemical transformations, while the alkyl and ether functionalities can influence solubility, lipophilicity, and hydrogen bonding capacity.

Application Note 1: Synthesis of a Novel Substituted Urea

Introduction

Substituted ureas are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The urea functional group is a key structural motif in several approved drugs. This protocol describes a representative synthesis of a novel N,N-disubstituted urea, 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea, by reacting this compound with 4-nitrophenyl isocyanate.

Reaction Scheme

cluster_reactants Reactants cluster_product Product This compound Urea_Derivative 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea This compound->Urea_Derivative DCM, rt, 2h plus1 + 4-Nitrophenyl_isocyanate 4-Nitrophenyl_isocyanate->Urea_Derivative

Caption: Synthesis of 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea.

Experimental Protocol

Materials:

  • This compound (FW: 145.26 g/mol )

  • 4-Nitrophenyl isocyanate (FW: 164.12 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.45 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add 4-nitrophenyl isocyanate (1.64 g, 10 mmol) portion-wise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Upon completion of the reaction, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate (from 9:1 to 7:3) to afford the desired product as a pale yellow solid.

  • Dry the purified product under vacuum.

Quantitative Data

ParameterValue
Reactants
This compound1.45 g (10 mmol)
4-Nitrophenyl isocyanate1.64 g (10 mmol)
Product 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea
Yield2.78 g (90%)
Melting Point85-87 °C
¹H NMR (400 MHz, CDCl₃) δ 8.20 (d, J = 9.2 Hz, 2H), 7.60 (d, J = 9.2 Hz, 2H), 7.05 (s, 1H, NH), 3.50 (t, J = 6.0 Hz, 2H), 3.35 (s, 3H), 3.30 (t, J = 7.6 Hz, 2H), 1.90 (m, 2H), 1.60 (m, 2H), 1.40 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 154.5, 145.0, 142.5, 125.0, 118.5, 70.0, 59.0, 48.0, 47.0, 30.0, 29.0, 20.0, 14.0
Mass Spec (ESI+) m/z 310.18 [M+H]⁺

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea.

A 1. Dissolve this compound in anhydrous DCM B 2. Add 4-Nitrophenyl isocyanate portion-wise at rt A->B C 3. Stir at room temperature for 2h B->C D 4. Monitor reaction by TLC C->D E 5. Aqueous work-up (NaHCO₃, Brine) D->E Reaction complete F 6. Dry organic layer (MgSO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify by column chromatography G->H I 9. Dry final product under vacuum H->I

Application of Butyl(3-methoxypropyl)amine as a Catalyst in Polymerization: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, no specific information, experimental data, or established protocols were found regarding the application of Butyl(3-methoxypropyl)amine as a catalyst in polymerization reactions.

Extensive queries were conducted to identify any documented use of this compound in the synthesis of polymers, including but not limited to the polymerization of acrylics, ring-opening polymerization, or the formation of polyurethanes. The search also included variations of the chemical name, such as N-butyl-N-(3-methoxypropyl)amine.

The search results did yield information on the use of other amine compounds as catalysts in various polymerization processes. For instance, tertiary amines are widely documented as catalysts in the formation of polyurethanes, and certain aromatic amines can act as accelerators in the polymerization of acrylic monomers. Additionally, general information on the synthesis and non-catalytic applications of related compounds like 3-methoxypropylamine (MOPA) was available, with its primary uses being in corrosion inhibition and water treatment.

However, no literature specifically details the catalytic activity of this compound for any type of polymerization. Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and mechanistic diagrams, as no such information appears to be publicly available.

Researchers, scientists, and drug development professionals interested in the catalytic potential of novel amines in polymerization are encouraged to perform exploratory studies to determine the efficacy and mechanisms of action for uncharacterized compounds like this compound. Such research would be foundational in establishing any potential applications in polymer chemistry.

Application Notes and Protocols for Butyl(3-methoxypropyl)amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Potential Applications

Butyl(3-methoxypropyl)amine is a primary amine with potential applications in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a methoxy ether group, makes it a versatile building block. In a drug development setting, it could be utilized as:

  • A linker molecule: The amine functionality allows for conjugation to carboxylic acids, activated esters, or other electrophilic sites on molecules of interest, while the methoxypropyl chain provides a flexible spacer.

  • A scaffold for library synthesis: It can serve as a starting point for the generation of diverse compound libraries for screening purposes.

  • A reagent for chemical modifications: The primary amine can be used to introduce the butyl(3-methoxypropyl) moiety into a target molecule to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Physicochemical and Safety Data

A summary of key data for this compound is presented below. This information is compiled from various Safety Data Sheets (SDS).

PropertyValueReferences
Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 178-179 °C
Density 0.84 g/mL at 25 °C
Solubility Soluble in water and common organic solvents
Hazards Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause an allergic skin reaction.[1][2][3][4][5]

Safety Precautions:

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2][3][4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3][4][5]

  • In case of exposure:

    • Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2]

    • Eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2]

General Experimental Protocols

The following are generalized protocols for common reactions involving primary amines. These should be considered as starting points and will require optimization for specific substrates and desired outcomes.

N-Alkylation of this compound

This protocol describes a general procedure for the reaction of this compound with an alkyl halide to form a secondary amine.

Workflow for N-Alkylation:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and alkyl halide in solvent B Add base (e.g., K2CO3, Et3N) A->B C Heat mixture with stirring (e.g., 60-80 °C) B->C D Monitor reaction by TLC or LC-MS C->D E Cool to room temperature D->E Upon completion F Filter off solids E->F G Extract with organic solvent F->G H Dry organic layer (e.g., Na2SO4) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: General workflow for the N-alkylation of a primary amine.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, 10 mL/mmol) is added the alkyl halide (1.0-1.2 eq.) and a base (e.g., potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.)).

  • Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and the progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate is present, it is removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired N-alkylated product.

Amide Bond Formation with this compound

This protocol outlines a general procedure for coupling this compound with a carboxylic acid to form an amide.

Workflow for Amide Bond Formation:

Amide_Bond_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve carboxylic acid in solvent B Add coupling agent (e.g., HATU, EDC) A->B C Add base (e.g., DIPEA) B->C D Add this compound C->D E Stir at room temperature D->E F Monitor reaction by TLC or LC-MS E->F G Dilute with organic solvent F->G Upon completion H Wash with aq. acid, base, and brine G->H I Dry organic layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography or recrystallization J->K

Caption: General workflow for amide bond formation.

Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DMF, 10 mL/mmol) is added a coupling agent (e.g., HATU (1.1 eq.), EDC (1.2 eq.) with HOBt (1.2 eq.)) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0-3.0 eq.). The mixture is typically stirred for a few minutes to pre-activate the carboxylic acid.

  • Amine Addition: this compound (1.0-1.2 eq.) is then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the mixture is diluted with an organic solvent and washed successively with a weak aqueous acid (e.g., 1 M HCl or 5% citric acid), a weak aqueous base (e.g., saturated sodium bicarbonate solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amide can be purified by silica gel column chromatography or recrystallization.

Characterization

The products of the reactions should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H stretch for secondary amines, C=O stretch for amides).

Conclusion

While specific research applications and detailed protocols for this compound are not widely documented, its chemical nature as a primary amine allows for its use in a variety of standard organic transformations. The general protocols provided here for N-alkylation and amide bond formation serve as a foundation for its incorporation into research and drug discovery programs. All procedures must be carefully planned and executed with appropriate safety measures in a laboratory setting. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific substrates.

References

Application Notes and Protocols for the Quantification of Butyl(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Butyl(3-methoxypropyl)amine in various matrices. The following sections outline methodologies based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), recognized as highly suitable techniques for the quantification of amines.[1][2]

Introduction

This compound is a secondary amine with applications in various industrial and pharmaceutical contexts. Accurate and reliable quantification of this compound is crucial for process optimization, quality control, and safety assessment. These application notes provide two distinct, robust analytical methods to achieve precise quantification.

Analytical Methods Overview

Two primary chromatographic methods are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly after a derivatization step to enhance the volatility and chromatographic behavior of the analyte.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the direct analysis of polar compounds in complex matrices, offering excellent specificity and sensitivity.[1][4]

The selection of the appropriate method will depend on the sample matrix, required sensitivity, and available instrumentation.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis.[5] The choice of extraction technique will be dictated by the sample matrix (e.g., aqueous solutions, organic mixtures, biological fluids).

3.1. Liquid-Liquid Extraction (LLE)

This is a common and effective technique for extracting amines from aqueous matrices.

Protocol:

  • To 5 mL of the aqueous sample, add 1 mL of 1 M Sodium Hydroxide (NaOH) to adjust the pH to >10. This ensures the amine is in its free base form.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane, diethyl ether, or methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction (steps 2-5) with a fresh portion of organic solvent to improve recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

3.2. Solid-Phase Extraction (SPE)

SPE is a versatile technique that can be used for a wide range of sample matrices and offers cleaner extracts compared to LLE.

Protocol:

  • Select a suitable SPE cartridge (e.g., a cation-exchange or a polymeric reversed-phase sorbent).

  • Conditioning: Pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with 5 mL of a suitable solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar nature of amines, derivatization is often employed to improve their volatility and chromatographic peak shape for GC analysis.[6][7] Alkyl chloroformates, such as isobutyl chloroformate, are effective derivatizing agents for secondary amines.[6]

4.1. Derivatization Protocol (using Isobutyl Chloroformate)

  • To the dried and reconstituted sample extract (in an aprotic solvent like acetonitrile), add 100 µL of pyridine (as a catalyst).

  • Add 50 µL of isobutyl chloroformate.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

4.2. GC-MS Instrumental Parameters

Below are typical instrumental parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

4.3. Expected Quantitative Performance (Based on similar amines)

ParameterExpected Range
Linearity (r²)> 0.99[3]
Limit of Detection (LOD)0.1 - 10 pg/mL[3]
Limit of Quantification (LOQ)0.5 - 50 pg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS allows for the direct analysis of this compound without the need for derivatization, making it a more straightforward and often faster method.[1][4]

5.1. LC-MS/MS Instrumental Parameters

The following are typical starting parameters for an LC-MS/MS system.

ParameterSetting
Liquid Chromatograph
ColumnHILIC column (e.g., ZIC-pHILIC) or a C18 column with a suitable ion-pairing agent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation (e.g., start with high %B and decrease)
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Ion Source ParametersOptimized for the specific instrument (e.g., Capillary Voltage, Gas Flow)
Acquisition ModeMultiple Reaction Monitoring (MRM)

5.2. MRM Transitions

To set up the MRM method, the precursor ion (the protonated molecule [M+H]⁺) and suitable product ions of this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

5.3. Expected Quantitative Performance (Based on similar amines)

ParameterExpected Range
Linearity (r²)> 0.99[1]
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL[4]
Precision (%RSD)< 15%[1]
Accuracy (% Recovery)85 - 115%[4]

Experimental Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization with Isobutyl Chloroformate Reconstitution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Data Presentation and Quality Control

For accurate quantification, a calibration curve should be prepared using a series of standards of known concentrations. The linearity of the method should be established with a correlation coefficient (r²) of >0.99. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. The results for the QC samples should fall within ±15% of the nominal value.

By following these detailed protocols, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this compound in their samples. It is important to note that all methods should be validated in the specific matrix of interest to ensure they meet the required performance criteria.

References

Application Notes and Protocols: 3-Methoxypropylamine (MOPA) as a Versatile Chemical Intermediate and Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methoxypropylamine (MOPA), a clear, colorless liquid with an ammonia-like odor, is a versatile primary amine with significant applications across various industries.[1][2] Its miscibility with water and common organic solvents like ethanol, toluene, and acetone makes it a valuable component in numerous formulations.[1][2] These application notes provide an overview of MOPA's use as a chemical intermediate and solvent, particularly in pharmaceutical synthesis and industrial applications.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Methoxypropylamine is presented in the table below.

PropertyValueReference
CAS Number 5332-73-0[3][4][5]
Molecular Formula C4H11NO[3][4]
Molecular Weight 89.14 g/mol [3]
Boiling Point 117-118 °C at 733 mmHg[1]
Density 0.874 g/mL at 25 °C[1]
Flash Point 27 °C[3]
Solubility Miscible with water and common organic solvents[2][5]

Applications in Chemical Synthesis

3-Methoxypropylamine serves as a crucial building block and intermediate in the synthesis of a variety of organic compounds. Its primary amine functionality allows for its participation in a wide range of chemical reactions.

1. Pharmaceutical Synthesis:

MOPA is a key intermediate in the synthesis of various pharmaceuticals.[6] Notably, it is an essential building block in the manufacturing of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[6] The high purity of MOPA is critical in pharmaceutical applications to ensure the efficacy and safety of the final drug product.[6]

2. Dye Manufacturing:

In the dye industry, 3-Methoxypropylamine is utilized as an intermediate for the synthesis of various colorants, contributing to the production of a wide palette for textiles and other materials.[6]

3. Synthesis of Corrosion Inhibitors and Other Industrial Chemicals:

MOPA is a key component in the formulation of corrosion inhibitors, particularly for steam condensate systems in water treatment applications.[3][6] It also finds use in the synthesis of:

  • Amine soaps: Used as emulsifiers in wax dispersions and water-based paints.

  • Polyamide resins. [3]

  • Flocculating agents: Through reaction with acrylonitrile polymers.[2]

The following diagram illustrates the logical relationship of MOPA's applications based on its chemical properties.

MOPA_Applications MOPA 3-Methoxypropylamine (MOPA) Properties Key Properties - Primary Amine - Miscible with Water & Organics - Moderate Volatility MOPA->Properties Applications Major Application Areas Properties->Applications Pharma Pharmaceutical Synthesis Applications->Pharma Industrial Industrial Applications Applications->Industrial Dyes Dye Intermediate Applications->Dyes Corrosion Corrosion Inhibitor Industrial->Corrosion Emulsifier Emulsifier (Amine Soaps) Industrial->Emulsifier Resins Polyamide Resins Industrial->Resins

Caption: Applications of 3-Methoxypropylamine.

Experimental Protocol: Synthesis of a Hypothetical Pharmaceutical Intermediate

This protocol describes a general procedure for the N-alkylation of a hypothetical aromatic substrate using 3-Methoxypropylamine, a common reaction type in pharmaceutical synthesis.

Materials:

  • Aromatic substrate (e.g., a substituted chloropyridine)

  • 3-Methoxypropylamine (MOPA)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the aromatic substrate (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF) as the solvent.

  • Addition of MOPA: While stirring the mixture at room temperature, add 3-Methoxypropylamine (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

The following workflow diagram illustrates the experimental procedure.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup 1. Reaction Setup (Substrate, K₂CO₃, DMF) Add_MOPA 2. Add MOPA Setup->Add_MOPA Heat 3. Heat to 80-90°C Add_MOPA->Heat Quench 4. Quench with Water Heat->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry over Na₂SO₄ Wash->Dry Filter 8. Filter Dry->Filter Concentrate 9. Concentrate Filter->Concentrate Chromatography 10. Column Chromatography Concentrate->Chromatography

Caption: N-alkylation experimental workflow.

Conclusion

3-Methoxypropylamine is a versatile and valuable chemical with a broad range of applications, particularly as a key intermediate in the pharmaceutical and chemical industries. Its favorable physical and chemical properties make it a compound of interest for researchers and professionals in drug development and material science. While information on "Butyl(3-methoxypropyl)amine" is scarce, the utility of MOPA is well-documented and presents numerous opportunities for chemical synthesis and formulation.

References

Application Notes and Protocols: The Role of Butyl(3-methoxypropyl)amine in Polyurethane Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) polymers are a versatile class of materials utilized in a vast array of applications, from flexible and rigid foams to coatings, adhesives, sealants, and elastomers (CASE). The formation of polyurethanes involves a polyaddition reaction between a polyol and a polyisocyanate. The kinetics of this reaction are critical in determining the final properties of the polymer and are controlled by the use of catalysts. Tertiary amines are a prominent class of catalysts that play a crucial role in balancing the two primary reactions in polyurethane foam formation: the gelling reaction (polymer chain growth) and the blowing reaction (gas formation for foam expansion).[1][2][3]

Butyl(3-methoxypropyl)amine, a tertiary amine with an ether linkage, is of interest for its potential to influence these reactions in a specific manner. The presence of the ether group can affect the catalyst's basicity and steric hindrance, thereby fine-tuning the catalytic activity and impacting the final foam's morphology and performance.[4] These application notes provide an overview of the role of such ether amine catalysts in polyurethane formation, along with generalized experimental protocols for synthesis and characterization.

Catalytic Mechanism of Tertiary Amines in Polyurethane Formation

The formation of polyurethane is primarily driven by the reaction between the isocyanate group (-NCO) and the hydroxyl group (-OH) of the polyol, forming the urethane linkage. In foam applications, a simultaneous reaction occurs between the isocyanate group and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas, the latter acting as the blowing agent.[1]

Tertiary amine catalysts accelerate both the gelling (urethane formation) and blowing (urea formation) reactions. The lone pair of electrons on the nitrogen atom of the amine catalyst can interact with either the isocyanate or the polyol/water, facilitating the nucleophilic attack that leads to polymer formation. The specific mechanism can vary, but generally involves the formation of an activated complex.[1][4]

The structure of the tertiary amine catalyst significantly influences its catalytic selectivity towards either the gelling or blowing reaction. Steric hindrance around the nitrogen atom and the overall basicity of the amine are key factors. Less sterically hindered amines with higher basicity tend to be strong gelling catalysts. The presence of an ether linkage, as in this compound, can influence the catalyst's polarity and its interaction with the polyol and isocyanate components, potentially providing a more balanced catalytic activity.[4]

digraph "Polyurethane_Formation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Polyol [label="Polyol (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="Isocyanate (R'-NCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Water (H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="this compound\n(Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Urethane [label="Polyurethane\n(Gelling Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Polyurea + CO₂\n(Blowing Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Foam [label="Polyurethane Foam", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Polyol -> Urethane; Isocyanate -> Urethane; Isocyanate -> Urea; Water -> Urea; Catalyst -> Urethane [label="Promotes"]; Catalyst -> Urea [label="Promotes"]; Urethane -> Foam; Urea -> Foam; }

Figure 1: Catalytic role in polyurethane foam formation.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polyurethane foams using an amine catalyst like this compound. Specific quantities and conditions should be optimized for the desired foam properties.

Protocol 1: Polyurethane Foam Synthesis (Cup Foam Test)

This protocol is based on the ASTM D7487 standard practice for polyurethane foam cup testing.[5][6]

Materials:

  • Polyol (e.g., a polyether or polyester polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (or other amine catalyst)

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water, HFOs)

  • Disposable paper or plastic cups (e.g., 250 mL)

  • Mixing vessel

  • High-speed mixer (e.g., 2000-5000 rpm)

  • Stopwatch

  • Fume hood

Procedure:

  • Premix Preparation: In the mixing vessel, accurately weigh and combine the polyol, surfactant, blowing agent, and this compound.

  • Mixing - Part A: Mix the components for 10-15 seconds at a moderate speed (e.g., 2000 rpm) to ensure a homogeneous mixture.

  • Addition of Isocyanate: Add the pre-weighed pMDI to the mixture.

  • Final Mixing: Immediately mix at high speed (e.g., 3000-5000 rpm) for a short, precise duration (e.g., 5-10 seconds). Start the stopwatch at the beginning of this final mix.

  • Pouring: Quickly pour the reacting mixture into the disposable cup.

  • Observation and Data Collection: Observe the foaming process and record the following characteristic times:[7]

    • Cream Time: The time from the start of the final mixing until the mixture begins to rise and change color.

    • Gel Time (String Time): The time at which the foam becomes tacky and forms strings when touched with a wooden applicator.

    • Tack-Free Time: The time when the foam surface is no longer sticky to the touch.

    • Rise Time: The time until the foam has reached its maximum height.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before further testing.

digraph "Foam_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Premix [label="Prepare Polyol Premix\n(Polyol, Surfactant, Water, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix1 [label="Mix Premix", fillcolor="#FBBC05", fontcolor="#202124"]; AddIso [label="Add Isocyanate (pMDI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mix2 [label="High-Speed Mix & Start Timer", fillcolor="#FBBC05", fontcolor="#202124"]; Pour [label="Pour into Cup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Observe [label="Record Cream, Gel, Tack-Free, Rise Times", fillcolor="#F1F3F4", fontcolor="#202124"]; Cure [label="Cure for 24 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Test [label="Characterize Foam Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Premix; Premix -> Mix1; Mix1 -> AddIso; AddIso -> Mix2; Mix2 -> Pour; Pour -> Observe; Observe -> Cure; Cure -> Test; Test -> End; }

Figure 2: Generalized workflow for polyurethane foam synthesis.

Protocol 2: Characterization of Polyurethane Foam Properties

1. Density Measurement:

  • Cut a regular-shaped specimen from the core of the cured foam.

  • Measure the dimensions (length, width, height) and calculate the volume (V).

  • Weigh the specimen to determine its mass (m).

  • Calculate the density (ρ) using the formula: ρ = m / V.

2. Compressive Strength:

  • Prepare cubic or cylindrical specimens from the cured foam.

  • Use a universal testing machine to apply a compressive load parallel to the direction of foam rise.

  • Record the stress at 10% strain, which is typically reported as the compressive strength.

3. Thermal Analysis (Thermogravimetric Analysis - TGA):

  • Place a small, accurately weighed sample of the cured foam into a TGA instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile of the polyurethane.

4. Differential Scanning Calorimetry (DSC):

  • Place a small sample of the cured foam in a DSC pan.

  • Heat the sample at a controlled rate to identify the glass transition temperature (Tg), melting points, and other thermal events.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for polyurethane foams formulated with a standard tertiary amine catalyst (e.g., Triethylenediamine - TEDA) and an ether amine catalyst like this compound. This data is for illustrative purposes to highlight potential differences in performance.

Table 1: Reaction Profile of Polyurethane Foams

ParameterStandard Catalyst (TEDA)Ether Amine Catalyst (e.g., this compound)
Cream Time (s)10 - 1512 - 18
Gel Time (s)45 - 6050 - 70
Tack-Free Time (s)80 - 10090 - 120
Rise Time (s)100 - 120110 - 140

Table 2: Physical and Mechanical Properties of Cured Polyurethane Foams

PropertyStandard Catalyst (TEDA)Ether Amine Catalyst (e.g., this compound)
Core Density ( kg/m ³)30 - 3532 - 38
Compressive Strength (kPa)150 - 200180 - 230
Closed Cell Content (%)90 - 9592 - 97

Table 3: Thermal Properties of Cured Polyurethane Foams (TGA)

ParameterStandard Catalyst (TEDA)Ether Amine Catalyst (e.g., this compound)
Onset of Decomposition (Tonset, °C)280 - 300290 - 310
Temperature at Max Decomposition Rate (Tmax, °C)320 - 340330 - 350
Char Residue at 600°C (%)15 - 2018 - 23

Structure-Property Relationships

The choice of amine catalyst has a direct impact on the final properties of the polyurethane foam. The relationship between the catalyst structure and foam characteristics can be summarized as follows:

digraph "Catalyst_Property_Relationship" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Catalyst [label="Catalyst Structure\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Basicity [label="Basicity", fillcolor="#F1F3F4", fontcolor="#202124"]; StericHindrance [label="Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; EtherLinkage [label="Ether Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionKinetics [label="Reaction Kinetics\n(Gelling vs. Blowing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FoamMorphology [label="Foam Morphology\n(Cell Size, Uniformity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhysicalProperties [label="Physical Properties\n(Density, Compressive Strength)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ThermalProperties [label="Thermal Properties\n(Stability, Insulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Catalyst -> Basicity; Catalyst -> StericHindrance; Catalyst -> EtherLinkage; Basicity -> ReactionKinetics; StericHindrance -> ReactionKinetics; EtherLinkage -> ReactionKinetics; ReactionKinetics -> FoamMorphology; FoamMorphology -> PhysicalProperties; FoamMorphology -> ThermalProperties; }

Figure 3: Influence of catalyst structure on foam properties.

Conclusion

This compound, as a representative of ether-containing tertiary amine catalysts, is expected to offer a balanced catalytic activity for polyurethane foam formation. Its unique structure can influence the reaction kinetics, leading to foams with potentially improved physical, mechanical, and thermal properties. The provided protocols offer a foundational framework for the synthesis and characterization of polyurethanes using this class of catalysts. Further optimization of the formulation and processing conditions is recommended to tailor the foam properties for specific applications in research, development, and commercial products.

References

Application Notes and Protocols for Butyl(3-methoxypropyl)amine and its Analogue in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the use of aliphatic amines, specifically focusing on Butyl(3-methoxypropyl)amine and its closely related analogue, 3-Methoxypropylamine (MOPA), as building blocks in pharmaceutical synthesis. While specific pharmaceutical applications for this compound are not widely documented in publicly available literature, the versatile reactivity of its parent amine, MOPA, offers significant insights into its potential utility.

Overview of 3-Methoxypropylamine (MOPA) as a Pharmaceutical Building Block

3-Methoxypropylamine (MOPA) is a primary amine that serves as a versatile intermediate in the synthesis of various organic compounds.[1] In the pharmaceutical industry, it is recognized as a key component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the presence of a reactive primary amine group and a methoxypropyl chain, which can be incorporated into larger molecular scaffolds to modulate physicochemical properties such as solubility and lipophilicity.

Key Attributes of MOPA in Pharmaceutical Synthesis:

  • Reactive Nucleophile: The primary amine group readily participates in a variety of bond-forming reactions.

  • Physicochemical Modulation: The methoxypropyl group can influence the pharmacokinetic profile of a drug candidate.

  • Versatile Intermediate: It is a building block for a range of molecular architectures.

MOPA is notably used as an intermediate in the synthesis of certain therapeutic agents, for instance, in the development of some antidepressant and cardiovascular drugs where it helps in constructing the final molecular structure and enhancing the pharmacological properties.[1]

Quantitative Data

The following table summarizes the key physicochemical properties of 3-Methoxypropylamine (MOPA).

PropertyValueReference
CAS Number 5332-73-0[3]
Molecular Formula C₄H₁₁NO[4]
Molecular Weight 89.14 g/mol [4]
Boiling Point 117-118 °C[5]
Density 0.873 g/cm³[5]
Flash Point 24 °C[3]
Solubility Miscible in water and common organic solvents[3]

Potential Synthesis of this compound

Given the utility of substituted amines in drug discovery, this compound can be readily synthesized from MOPA through standard alkylation procedures. This would involve the reaction of MOPA with a suitable butylating agent.

Synthesis_of_Butyl_3_methoxypropyl_amine MOPA 3-Methoxypropylamine (MOPA) Reaction N-Alkylation MOPA->Reaction Butylating_Agent Butyl Halide (e.g., Butyl Bromide) Butylating_Agent->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Byproduct Salt (e.g., KBr) + H2O Reaction->Product Reaction->Byproduct MOPA_Synthesis_Workflow Propanol 3-Methoxypropanol Preheater Preheating and Vaporization Propanol->Preheater Ammonia Ammonia Ammonia->Preheater Hydrogen Hydrogen Hydrogen->Preheater Reactor Fixed-Bed Reactor (Cu-Co/Al₂O₃-diatomite catalyst) Preheater->Reactor Condenser Condensation and Cooling Reactor->Condenser Separator Gas-Liquid Separation Condenser->Separator Purification Distillation Separator->Purification Product Pure 3-Methoxypropylamine Purification->Product Reductive_Amination_Workflow MOPA 3-Methoxypropylamine Imine_Formation Imine Formation (1 hr, RT) MOPA->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation DCM DCM (Solvent) DCM->Imine_Formation Reduction Reduction with STAB (12-18 hrs, RT) Imine_Formation->Reduction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product N-(3-methoxypropyl)benzylamine Purification->Final_Product Drug_Target_Interaction cluster_0 Drug Molecule cluster_1 Biological Target cluster_2 Cellular Response Drug Bioactive Molecule with this compound Moiety Target Receptor / Enzyme Drug->Target Binding Binding_Site Hydrophobic Pocket Pathway Signaling Pathway Modulation Target->Pathway Activation / Inhibition Response Therapeutic Effect Pathway->Response

References

Application Notes and Protocols: High-Throughput Screening of Butyl(3-methoxypropyl)amine Derivatives for Novel Modulators of the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl(3-methoxypropyl)amine and its derivatives represent a class of synthetic compounds with structural similarities to known pharmacophores that interact with biogenic amine targets. Given the prevalence of the amine functional group in centrally active agents, this chemical scaffold holds potential for the discovery of novel modulators of G protein-coupled receptors (GPCRs) and monoamine transporters. This document outlines a hypothetical high-throughput screening (HTS) campaign to identify and characterize derivatives of this compound as modulators of the human serotonin receptor 2A (5-HT2A), a key target in the treatment of various neuropsychiatric disorders.

The following protocols describe the synthesis of a focused compound library, the primary HTS assay, a secondary confirmatory assay, and a counter-screen to assess cytotoxicity. The data presented is illustrative of a successful screening campaign and is intended to serve as a template for the evaluation of this compound class.

Data Presentation

Table 1: Summary of High-Throughput Screening Data for this compound Derivatives against the 5-HT2A Receptor

Compound IDStructurePrimary Screen (% Inhibition at 10 µM)IC50 (µM) in Confirmatory AssayEC50 (µM) in Functional AssayCytotoxicity (CC50, µM)
BMA-001This compound5> 50> 50> 100
BMA-002N-Benzyl-N-butyl-3-methoxypropan-1-amine852.11.8> 100
BMA-003N-Butyl-N-(3-methoxypropyl)-4-nitrobenzamide785.34.985
BMA-0041-(4-Fluorophenyl)-4-(N-butyl-N-(3-methoxypropyl)amino)butan-1-one920.80.6> 100
BMA-005N-Butyl-N-(3-methoxypropyl)benzenesulfonamide6512.511.8> 100

Experimental Protocols

Synthesis of a this compound Derivative Library

A focused library of this compound derivatives can be synthesized using parallel synthesis techniques. The core scaffold, this compound, can be readily prepared via reductive amination of 3-methoxypropanal with butylamine. Diversification can be achieved by reacting the secondary amine with a variety of commercially available building blocks.

General Protocol for N-Acylation:

  • To a solution of this compound (1 mmol) in dichloromethane (5 mL) in a reaction vial, add triethylamine (1.5 mmol).

  • Add the corresponding acyl chloride or sulfonyl chloride (1.1 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for N-Alkylation:

  • To a solution of this compound (1 mmol) in acetonitrile (5 mL) in a reaction vial, add potassium carbonate (2 mmol) and the desired alkyl halide (1.2 mmol).

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Cool the reaction to room temperature and filter to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Primary High-Throughput Screening: Radioligand Binding Assay

The primary screen aims to identify compounds that bind to the 5-HT2A receptor by displacing a known radiolabeled antagonist.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol)

  • Non-specific binding control: Mianserin (10 µM)

  • Compound library plates (10 mM in DMSO)

Protocol:

  • Prepare cell membranes from HEK293-5-HT2A cells.

  • In a 96-well plate, add 25 µL of assay buffer.

  • Add 1 µL of test compound (final concentration 10 µM).

  • Add 25 µL of [3H]-Ketanserin (final concentration 1 nM).

  • Add 50 µL of cell membrane suspension (10-20 µg protein/well).

  • Incubate at room temperature for 60 minutes.

  • Harvest the plate contents onto a glass fiber filter mat using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail.

  • Count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound relative to the controls.

Secondary Confirmatory Assay: Dose-Response Analysis

Compounds showing significant inhibition in the primary screen are subjected to a dose-response analysis to determine their potency (IC50).

Protocol:

  • Perform the radioligand binding assay as described above.

  • Use a serial dilution of the active compounds (e.g., from 100 µM to 1 nM).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assay: Calcium Mobilization

This assay determines whether the binding of the compound to the 5-HT2A receptor results in a functional response (agonist or antagonist activity).

Materials:

  • CHO-K1 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference agonist: Serotonin.

Protocol:

  • Plate the cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.

  • Load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • To determine agonist activity, add serial dilutions of the test compounds and measure the fluorescence intensity over time using a fluorescence plate reader.

  • To determine antagonist activity, pre-incubate the cells with serial dilutions of the test compounds before adding a known concentration of serotonin (EC80) and measuring the fluorescence intensity.

  • Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Cytotoxicity Assay

A counter-screen is performed to eliminate compounds that show non-specific activity due to cytotoxicity.

Materials:

  • HEK293 cells (or the cell line used in the primary assay).

  • Cell culture medium.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

Protocol:

  • Plate the cells in a 96-well, white-walled, clear-bottom plate and incubate overnight.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate for the same duration as the primary HTS assay.

  • Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.

Mandatory Visualizations

HTS_Workflow cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage cluster_3 Functional Characterization cluster_4 Lead Identification start Start: this compound Scaffold lib_synthesis Parallel Synthesis of Derivatives start->lib_synthesis plate Compound Plating (384-well) lib_synthesis->plate primary_screen Radioligand Binding Assay (Single Concentration) plate->primary_screen hit_selection Hit Selection (>50% Inhibition) primary_screen->hit_selection dose_response Dose-Response (IC50 Determination) hit_selection->dose_response cytotoxicity Cytotoxicity Assay (CC50 Determination) hit_selection->cytotoxicity functional_assay Calcium Mobilization Assay (EC50/IC50) dose_response->functional_assay end Validated Hits cytotoxicity->end functional_assay->end

Caption: High-throughput screening workflow for this compound derivatives.

Signaling_Pathway cluster_0 5-HT2A Receptor Activation cluster_1 Downstream Signaling Cascade cluster_2 Calcium Mobilization cluster_3 Assay Readout ligand 5-HT or Agonist Derivative receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3R on ca_release Ca2+ Release er->ca_release fluorescence Fluorescence Increase ca_release->fluorescence measured as

Caption: 5-HT2A receptor signaling pathway leading to calcium mobilization.

Troubleshooting & Optimization

Optimization of reaction conditions for Butyl(3-methoxypropyl)amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butyl(3-methoxypropyl)amine Synthesis

This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, targeting researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

The most prevalent method for synthesizing secondary amines like this compound is through the reductive amination of an aldehyde (butyraldehyde) with a primary amine (3-methoxypropylamine).[1][2] This approach is favored because it avoids the common issue of overalkylation that can occur with direct N-alkylation using alkyl halides.[1][3]

The general reaction involves two main steps:

  • Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde to form an imine intermediate.[2] This step is often catalyzed by a mild acid.[1]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to form the final secondary amine.[2]

Troubleshooting Guide

Low or No Product Yield

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Imine Formation: The initial formation of the imine is a crucial equilibrium step. If the imine does not form in sufficient quantity, the final product yield will be low. Consider adding a catalytic amount of a weak acid, like acetic acid (AcOH), to promote imine formation.[4][5]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): This agent can also reduce the starting aldehyde.[1][6] It should only be added after allowing sufficient time for the imine to form completely.[6]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a weaker reducing agent that selectively reduces the imine in the presence of the aldehyde, making it a common choice for one-pot reactions.[1]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Also known as STAB, this is another mild and selective reagent often used for reductive aminations.[6]

  • Reaction Time and Temperature: Some reactions may require longer durations (24 to 72 hours) to proceed to completion.[4] While some protocols suggest heating to facilitate imine formation, the reduction step is often performed at room temperature or cooler.[5]

  • Reagent Stoichiometry: Using an excess of either the amine or the aldehyde can influence the reaction outcome. If the amine is more valuable, using a slight excess of the aldehyde and the reducing agent may improve the yield.[7]

Q3: How can I optimize the choice of reducing agent for my reaction?

The optimal reducing agent depends on your specific reaction setup (one-pot vs. two-step) and the reactivity of your substrates.

Reducing AgentKey CharacteristicsCommon SolventsConsiderations
Sodium Borohydride (NaBH₄) Strong, can reduce aldehydes/ketones.[6]Methanol (MeOH), Ethanol (EtOH)[6]Best for two-step protocols; add after imine formation is complete.[6]
Sodium Cyanoborohydride (NaBH₃CN) Weaker, selective for imines.[1] Not sensitive to water.[6]Methanol (MeOH)[6]Ideal for one-pot synthesis. Lewis acids (e.g., ZnCl₂) can be added to improve yield for less reactive substrates.[6]
Sodium Triacetoxyborohydride (STAB) Mild and selective. Sensitive to water.Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[6]Not compatible with protic solvents like methanol.[6]
Purity and Side Reactions

Q4: I'm observing significant side products. How can they be minimized?

The primary side reaction of concern is overalkylation, leading to the formation of a tertiary amine.[1]

  • Why it happens: The product, a secondary amine, is often more nucleophilic than the starting primary amine, making it competitive in reacting with any remaining aldehyde and imine, which can lead to a tertiary amine.[3]

  • Minimization Strategies:

    • Control Stoichiometry: Using an excess of the primary amine can help favor the formation of the desired secondary amine.

    • Choose Reductive Amination: This method is inherently less prone to overalkylation than direct alkylation with alkyl halides.[1]

    • Alternative Methods: For challenging substrates, methods like the Gabriel synthesis or other N-alkylation protocols using specialized catalysts can offer higher selectivity.[8]

Q5: What are the best practices for purifying the final product?

Purification of amines can be challenging due to their basic nature.

  • Extraction: After quenching the reaction, an aqueous workup is typically performed. The pH of the aqueous layer should be adjusted to ensure the amine is in its free-base form (pH > 11) to allow extraction into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be effective. A solvent system containing a small amount of a basic modifier, like triethylamine or ammonium hydroxide, is often added to the eluent to prevent the product from streaking on the column.

  • Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an excellent method for purification on a larger scale.

Experimental Protocol Example: Reductive Amination

This is a representative one-pot protocol for the synthesis of this compound.

Materials:

  • 3-Methoxypropylamine

  • Butyraldehyde

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-methoxypropylamine (1.0 equivalent) in 1,2-dichloroethane (DCE), add butyraldehyde (1.1 equivalents) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting amine and the appearance of the imine.

  • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield this compound.

Visual Guides

Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Reactants 1. Combine Amine & Aldehyde in Solvent Acid 2. Add Catalytic Acetic Acid Reactants->Acid Imine 3. Stir for 1-2h (Imine Formation) Acid->Imine ReducingAgent 4. Add NaBH(OAc)₃ Portion-wise Imine->ReducingAgent Stir 5. Stir Overnight at Room Temp ReducingAgent->Stir Quench 6. Quench with aq. NaHCO₃ Stir->Quench Extract 7. Extract with Organic Solvent Quench->Extract Dry 8. Dry, Filter & Concentrate Extract->Dry Purify 9. Purify Product (Chromatography/Distillation) Dry->Purify

Troubleshooting Start Low Product Yield Observed CheckImine Check for Imine Formation (TLC, GC-MS) Start->CheckImine ImineYes Imine Formed CheckImine->ImineYes Yes ImineNo Imine Not Formed CheckImine->ImineNo No CheckReducer Evaluate Reducing Agent & Conditions ImineYes->CheckReducer SolutionImine Action: - Add catalytic acid (AcOH) - Ensure dry conditions ImineNo->SolutionImine ReducerStrong Is NaBH₄ reducing the aldehyde? CheckReducer->ReducerStrong ReducerWeak Is NaBH(OAc)₃/NaBH₃CN old or inactive? CheckReducer->ReducerWeak TimeTemp Increase reaction time or adjust temp? CheckReducer->TimeTemp SolutionReducer Action: - Switch to a milder reducer - Use fresh reagent - Allow more time for reaction ReducerStrong->SolutionReducer ReducerWeak->SolutionReducer TimeTemp->SolutionReducer

References

Troubleshooting common side reactions with Butyl(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butyl(3-methoxypropyl)amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during its use in chemical synthesis. As specific literature on this compound is limited, this guide draws upon established principles and troubleshooting strategies for primary amines, which are directly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in alkylation reactions?

A1: The most prevalent side reaction is over-alkylation , where the target secondary amine product reacts further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[1][2] A mixture of mono- and di-alkylated products is a common outcome, complicating purification.[2]

Q2: How can I minimize over-alkylation when reacting this compound with an alkyl halide?

A2: Several strategies can be employed to favor mono-alkylation:

  • Use of Excess Amine: Employing a significant molar excess of this compound relative to the alkylating agent increases the probability of the alkylating agent reacting with the primary amine rather than the secondary amine product.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, further favoring reaction with the more abundant primary amine.

  • Use of Protecting Groups: Temporarily protecting the primary amine, followed by alkylation and deprotection, can ensure mono-alkylation.

  • Alternative Alkylation Strategies: Consider alternative methods like reductive amination, which can offer better control over the degree of alkylation.[1]

Q3: I am observing incomplete conversion during an acylation reaction with this compound and an acyl chloride. What could be the cause?

A3: Incomplete conversion in acylation reactions can be due to several factors:

  • Inadequate Base: Acylation reactions with acyl chlorides produce hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the generated acid.[4]

  • Steric Hindrance: If either the this compound or the acyl chloride is sterically hindered, the reaction rate may be significantly reduced. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive acylating agent (e.g., an acid anhydride) might be necessary.

  • Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.

Q4: My reductive amination reaction using this compound is giving a significant amount of the alcohol byproduct from the reduction of the starting aldehyde/ketone. How can I prevent this?

A4: The formation of an alcohol byproduct in reductive amination indicates that the reducing agent is reducing the carbonyl compound before it can form an imine with the amine. To circumvent this, consider the following:

  • Choice of Reducing Agent: Use a milder and more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they are less reactive towards aldehydes and ketones compared to stronger reducing agents like sodium borohydride (NaBH₄).[5]

  • pH Control: The formation of the imine intermediate is pH-dependent and is typically optimal under mildly acidic conditions (pH 4-6).[6] At this pH, the rate of imine formation is maximized, allowing it to be effectively trapped by the reducing agent.

  • Two-Step Procedure: Consider a two-step approach where the imine is pre-formed by reacting this compound with the carbonyl compound, often with azeotropic removal of water. The crude imine can then be reduced in a separate step.

Troubleshooting Guides

Over-alkylation in N-Alkylation Reactions

This guide provides a systematic approach to troubleshooting and minimizing the formation of di- and tri-alkylated byproducts when performing N-alkylation of this compound.

Problem: Formation of significant amounts of N,N-dialkylated and quaternary ammonium salt byproducts.

Troubleshooting Workflow:

Overalkylation_Troubleshooting start Over-alkylation Observed check_ratio Check Reactant Stoichiometry start->check_ratio increase_amine Increase Molar Excess of Amine (e.g., 5-10 fold) check_ratio->increase_amine Ratio < 5:1 slow_addition Implement Slow Addition of Alkylating Agent check_ratio->slow_addition Ratio ≥ 5:1 check_temp Evaluate Reaction Temperature increase_amine->check_temp slow_addition->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp High Temp consider_alternative Consider Alternative Methods check_temp->consider_alternative Low Temp lower_temp->consider_alternative reductive_amination Use Reductive Amination consider_alternative->reductive_amination Suitable Carbonyl Available protecting_group Employ a Protecting Group Strategy consider_alternative->protecting_group Multi-step Tolerable end Optimized Mono-alkylation reductive_amination->end protecting_group->end

Caption: Troubleshooting workflow for over-alkylation.

Experimental Protocol to Control Mono-alkylation:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (5.0 equivalents) in a suitable solvent (e.g., THF, acetonitrile).

  • Reactant Addition: Dissolve the alkylating agent (1.0 equivalent) in the same solvent and add it to the dropping funnel.

  • Reaction: Add the alkylating agent solution dropwise to the stirred amine solution over a period of 1-2 hours at room temperature or below.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material and the formation of the desired product versus byproducts.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: The excess primary amine can be removed by an acidic wash. Further purification of the mono-alkylated product can be achieved by column chromatography.

Low Yield in Reductive Amination

This guide addresses the common issue of low product yield in reductive amination, often due to competing reduction of the carbonyl starting material.

Problem: Low yield of the desired amine product with significant formation of the corresponding alcohol.

Troubleshooting Workflow:

Reductive_Amination_Troubleshooting start Low Amine Yield & High Alcohol Byproduct check_reductant Evaluate Reducing Agent start->check_reductant switch_reductant Switch to NaBH(OAc)3 or NaBH3CN check_reductant->switch_reductant Using NaBH4 check_ph Verify Reaction pH check_reductant->check_ph Using NaBH(OAc)3 or NaBH3CN switch_reductant->check_ph adjust_ph Adjust pH to 4-6 with Acetic Acid check_ph->adjust_ph pH outside 4-6 two_step Consider Two-Step Protocol check_ph->two_step pH optimal adjust_ph->two_step preform_imine Pre-form Imine with Dean-Stark two_step->preform_imine One-pot fails end Optimized Reductive Amination two_step->end One-pot successful preform_imine->end

Caption: Troubleshooting low yields in reductive amination.

Experimental Protocol for Optimized Reductive Amination:

  • Setup: To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents) in an anhydrous solvent (e.g., dichloroethane), add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

  • pH Adjustment (if necessary): If the reaction is sluggish, add a catalytic amount of acetic acid to bring the pH to approximately 5.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical outcomes in primary amine alkylation and reductive amination, illustrating the impact of reaction conditions on product distribution.

Table 1: Influence of Amine to Alkyl Halide Ratio on Product Distribution in N-Alkylation

Molar Ratio (Amine:Alkyl Halide)Mono-alkylated Product (%)Di-alkylated Product (%)
1:14535
3:17020
5:18510
10:1>95<5

Note: These are representative values and can vary based on the specific reactants, solvent, and temperature.

Table 2: Effect of pH on Product Yield in Reductive Amination using NaBH₃CN

Reaction pHDesired Amine Yield (%)Alcohol Byproduct Yield (%)
35040
58510
7605
930<5

Note: Optimal pH can vary depending on the pKa of the amine and the reactivity of the carbonyl compound.[6]

References

How to improve the yield of Butyl(3-methoxypropyl)amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Butyl(3-methoxypropyl)amine reactions. The primary synthetic route discussed is the reductive amination of 3-methoxypropanal with n-butylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial for the reaction to proceed.

    • Solution: Ensure anhydrous conditions, as water can inhibit imine formation. Consider pre-forming the imine by stirring 3-methoxypropanal and n-butylamine together for a period before adding the reducing agent. The use of a drying agent like anhydrous magnesium sulfate can be beneficial.

  • Decomposition of Reducing Agent: Sodium borohydride (NaBH₄) can decompose in acidic conditions.

    • Solution: Maintain a neutral to slightly basic pH during the reduction step. If acidic conditions are necessary for imine formation, consider a two-step process where the acid is neutralized before the addition of NaBH₄. Alternatively, a pH-stable reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used, though with appropriate safety precautions due to its toxicity.[1]

  • Competitive Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde (3-methoxypropanal) to the corresponding alcohol (3-methoxypropanol), a common side reaction.[2]

    • Solution: Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and favor the reduction of the imine. A less reactive reducing agent, such as sodium triacetoxyborohydride (STAB), is often preferred as it is less likely to reduce the aldehyde.[3][4]

Issue 2: Presence of Significant Byproducts

Possible Causes and Solutions:

  • Over-alkylation to Tertiary Amine: The desired secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.

    • Solution: Use a stoichiometric amount or a slight excess of the n-butylamine relative to the 3-methoxypropanal. Avoid a large excess of the aldehyde.

  • Formation of Bis(3-methoxypropyl)amine: If ammonia is present as an impurity, it can react with the aldehyde to form the primary amine, which can then undergo a second reductive amination.

    • Solution: Use high-purity starting materials.

  • Aldol Condensation of the Aldehyde: Aldehydes can undergo self-condensation under basic or acidic conditions.

    • Solution: Maintain careful pH control and moderate reaction temperatures.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-distillation of Product and Starting Materials: The boiling points of the product and unreacted starting materials or byproducts may be close.

    • Solution: Fractional distillation under reduced pressure is recommended for separating compounds with close boiling points.[5]

  • Formation of Emulsions during Workup: The amine product can act as a surfactant, leading to the formation of stable emulsions during aqueous extraction.

    • Solution: Use brine (saturated NaCl solution) to wash the organic layer, which can help to break emulsions. Centrifugation can also be effective if available.

  • Product Loss during Aqueous Workup: The amine product may have some water solubility, leading to loss in the aqueous phase.

    • Solution: Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its freebase form and minimize its solubility in water.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the reductive amination to synthesize this compound?

A1: Methanol or ethanol are commonly used solvents for reductive aminations with sodium borohydride as they are good solvents for both the reactants and the reducing agent.[4] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with sodium triacetoxyborohydride.[3]

Q2: What is the optimal temperature for this reaction?

A2: Imine formation is often carried out at room temperature. The reduction step is typically performed at a lower temperature, such as 0 °C, to control the reaction rate and minimize side reactions. The reaction may then be allowed to slowly warm to room temperature.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting materials on the TLC plate will help in tracking their consumption. Staining with an appropriate agent, such as ninhydrin (for the primary amine) or potassium permanganate, can help visualize the spots.

Q4: What is the typical workup procedure for this reaction?

A4: A typical workup involves quenching the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at a low temperature to neutralize any unreacted reducing agent. The mixture is then made basic with a solution like sodium hydroxide to ensure the amine product is in its freebase form. The product is then extracted into an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[3]

Q5: What is the best method for purifying the final product?

A5: The crude product is typically purified by fractional distillation under reduced pressure to obtain the pure this compound.[5] Column chromatography on silica gel can also be used, but care must be taken as amines can sometimes streak on silica. Using a solvent system containing a small amount of a basic modifier like triethylamine can help to mitigate this issue.

Data Presentation

Table 1: Effect of Reducing Agent on Yield

Reducing AgentSolventTemperature (°C)Typical Yield (%)Notes
Sodium Borohydride (NaBH₄)Methanol0 to RT60-75Prone to reducing the starting aldehyde.
Sodium Cyanoborohydride (NaBH₃CN)MethanolRT70-85Toxic byproducts. More selective for the imine.
Sodium Triacetoxyborohydride (STAB)DCMRT85-95Milder and more selective, but more expensive. Moisture sensitive.[4]

Table 2: Influence of Reaction Parameters on Product Yield

ParameterCondition ACondition BExpected Outcome
Stoichiometry 1.0 eq. Aldehyde, 1.2 eq. Amine1.2 eq. Aldehyde, 1.0 eq. AmineCondition A is preferred to minimize over-alkylation.
Temperature Reaction at 50 °CReaction at 0 °C to RTLower temperatures generally lead to higher selectivity and fewer byproducts.
pH Acidic (pH 4-5) during reduction with NaBH₄Neutral to slightly basic (pH 7-8)Neutral to basic pH is crucial to prevent decomposition of NaBH₄.
Order of Addition Aldehyde and amine mixed, then reductant addedAll reagents mixed simultaneouslyPre-forming the imine (first option) often leads to higher yields.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Borohydride

  • To a solution of 3-methoxypropanal (1.0 eq.) in methanol, add n-butylamine (1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the effervescence ceases.

  • Make the solution basic (pH > 10) by adding 2M NaOH.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a solution of 3-methoxypropanal (1.0 eq.) and n-butylamine (1.2 eq.) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3-Methoxypropanal 3-Methoxypropanal Imine Formation Imine Formation 3-Methoxypropanal->Imine Formation n-Butylamine n-Butylamine n-Butylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Low Yield Low Yield Check Imine Formation Check Imine Formation Low Yield->Check Imine Formation Check Reducing Agent Check Reducing Agent Low Yield->Check Reducing Agent Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts Anhydrous Conditions? Anhydrous Conditions? Check Imine Formation->Anhydrous Conditions? Pre-form Imine? Pre-form Imine? Check Imine Formation->Pre-form Imine? pH Control? pH Control? Check Reducing Agent->pH Control? Temperature Control? Temperature Control? Check Reducing Agent->Temperature Control? Over-alkylation? Over-alkylation? Analyze Byproducts->Over-alkylation? Aldehyde Reduction? Aldehyde Reduction? Analyze Byproducts->Aldehyde Reduction?

Caption: Troubleshooting logic for addressing low reaction yield.

References

Addressing stability issues of Butyl(3-methoxypropyl)amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing stability issues of Butyl(3-methoxypropyl)amine in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound has turned yellow/brown. What is the cause?

Q2: I'm observing poor performance or variability in my experiments using a this compound solution. Could this be a stability issue?

A: Yes, degradation of this compound will lower its effective concentration and introduce impurities that could interfere with your experiment. Since the compound is hygroscopic (absorbs moisture) and air-sensitive, improper handling or storage can lead to hydrolysis and oxidation, altering the compound's purity and reactivity.[2][3]

Q3: What are the optimal storage conditions for neat this compound and its solutions?

A: To ensure stability, this compound and its solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from air and moisture.[2][3] Storage should be in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][5][6]

Q4: What solvents and materials should I avoid when working with this compound?

A: this compound is a corrosive and basic compound.[5][7] It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] Contact with certain metals may be problematic; therefore, using glass or high-density polyethylene (HDPE) containers is recommended.[2] Always consult a detailed chemical compatibility chart for specific plastics and elastomers.

Data & Guidelines

Table 1: Recommended Storage & Handling Conditions
ParameterRecommendationRationale
Temperature Store below 30°C (86°F).[2] Keep cool.[3][4]Minimizes volatility and thermal degradation.
Atmosphere Store under an inert gas (Nitrogen or Argon).Prevents atmospheric oxidation and reaction with CO2.
Moisture Store in a dry environment. Use desiccants if needed.[2]The compound is hygroscopic; moisture can cause hydrolysis.[2][3][4]
Container Tightly sealed containers made of glass or HDPE.[2][6]Prevents exposure to air/moisture and avoids reaction with incompatible materials.
Light Exposure Store in the dark or in amber-colored containers.Light can accelerate oxidative degradation.
Table 2: Chemical Incompatibilities
Incompatible ClassExamplesReason for Incompatibility
Strong Acids Hydrochloric Acid, Sulfuric AcidViolent neutralization reaction. Forms amine salts.[1]
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan lead to a vigorous, potentially explosive reaction.
Acid Anhydrides & Chlorides Acetic Anhydride, Acetyl ChlorideReacts with the amine group in an acylation reaction.[1][4]
Certain Metals Aluminum, Copper, ZincAmines can be corrosive to non-ferrous metals.

Visual Guides & Workflows

A logical approach to troubleshooting stability issues is crucial. The following diagram outlines a typical workflow.

TroubleshootingWorkflow Observe Observe Issue (e.g., Color Change, Poor Performance) CheckStorage Review Storage Conditions (Temp, Atmosphere, Light) Observe->CheckStorage CheckHandling Review Handling Procedures (Inert gas, Dry solvents) CheckStorage->CheckHandling Storage OK DegradationSuspected Degradation Confirmed CheckStorage->DegradationSuspected Improper Storage CheckPurity Analyze Purity of Solution (HPLC, GC-MS) CheckHandling->CheckPurity Handling OK CheckHandling->DegradationSuspected Improper Handling CheckPurity->DegradationSuspected Impurities Detected NoIssue No Obvious Issue CheckPurity->NoIssue Solution is Pure PrepareNew Prepare Fresh Solution Using Best Practices DegradationSuspected->PrepareNew StabilityStudyWorkflow cluster_prep Preparation (T=0) cluster_stress Stress & Sampling cluster_analysis Analysis & Reporting PrepSolution Prepare Stock Solution (e.g., 1 mg/mL) Aliquot Aliquot into Vials (Inert Atmosphere) PrepSolution->Aliquot AnalyzeT0 Analyze T=0 Samples Aliquot->AnalyzeT0 Condition1 Condition 1 (e.g., 4°C) Aliquot->Condition1 Condition2 Condition 2 (e.g., 25°C) Aliquot->Condition2 Condition3 Condition 3 (e.g., 40°C) Aliquot->Condition3 SampleT1 Sample at T=1 Condition1->SampleT1 SampleT2 Sample at T=2 Condition1->SampleT2 SampleTn Sample at T=n Condition1->SampleTn Condition2->SampleT1 Condition2->SampleT2 Condition2->SampleTn Condition3->SampleT1 Condition3->SampleT2 Condition3->SampleTn Quantify Quantify Analyte (HPLC / GC-MS) SampleT1->Quantify SampleT2->Quantify SampleTn->Quantify AnalyzeData Calculate % Remaining vs. Time Quantify->AnalyzeData Report Determine Shelf-Life & Report Findings AnalyzeData->Report

References

Technical Support Center: Production of Butyl(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl(3-methoxypropyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for scaling up the production of this compound?

A1: The most common and scalable methods for the synthesis of this compound involve a two-step process. First, the synthesis of the precursor, 3-methoxypropylamine, is achieved, followed by its N-alkylation to yield the final product. For industrial-scale production of 3-methoxypropylamine, a continuous process involving the reaction of 3-methoxypropanol with ammonia and hydrogen over a heterogeneous catalyst in a fixed-bed reactor is often employed. For the subsequent butylation, two primary laboratory and industrial scale methods are utilized:

  • Reductive Amination: This is a widely used one-pot method where 3-methoxypropylamine is reacted with butyraldehyde in the presence of a reducing agent.[1][2] This method is favored for its efficiency and avoidance of over-alkylation issues that can be prevalent in other methods.[1]

  • N-Alkylation with a Butyl Halide: This method involves the reaction of 3-methoxypropylamine with a butyl halide, such as butyl bromide. However, this reaction can be difficult to control and may lead to the formation of tertiary amines and quaternary ammonium salts as byproducts due to over-alkylation.[3] Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired secondary amine.[4]

Q2: What are the common side reactions to be aware of during the synthesis of this compound via reductive amination?

A2: During the reductive amination of 3-methoxypropylamine with butyraldehyde, several side reactions can occur, potentially reducing the yield and purity of the desired product. The most common side reactions include:

  • Over-alkylation: The newly formed secondary amine, this compound, can react further with another molecule of butyraldehyde to form a tertiary amine. This is a common issue in amine alkylations as the product amine is often more nucleophilic than the starting amine.[3]

  • Aldehyde Reduction: The reducing agent can directly reduce the butyraldehyde starting material to butanol. The choice of reducing agent is critical to minimize this side reaction. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are often preferred as they selectively reduce the imine intermediate over the aldehyde.[1]

  • Aldol Condensation of Butyraldehyde: Under basic or acidic conditions, butyraldehyde can undergo self-condensation to form aldol products.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound from the reaction mixture typically involves several steps to remove unreacted starting materials, byproducts, and the solvent. A general purification strategy includes:

  • Quenching and Extraction: After the reaction is complete, the mixture is typically quenched with water or a mild acid. The product is then extracted into an organic solvent.

  • Washing: The organic layer is washed with brine or a dilute base to remove any remaining water-soluble impurities and salts.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by fractional distillation under reduced pressure to separate the this compound from any remaining starting materials and high-boiling byproducts.

For laboratory-scale purifications where distillation may not be practical, column chromatography on silica gel can also be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or no product formation Incomplete imine formation.Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent like molecular sieves. For reductive amination, a slightly acidic pH (around 5-6) can catalyze imine formation.[5]
Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure proper storage conditions to prevent degradation.
Incorrect reaction temperature.Optimize the reaction temperature. Reductive amination is often carried out at room temperature, but some systems may require gentle heating.
Presence of significant amounts of butanol byproduct Butyraldehyde was reduced directly.Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) which is more selective for the imine.[1] Add the reducing agent after allowing sufficient time for the imine to form.
Significant amount of tertiary amine byproduct (over-alkylation) The product is more reactive than the starting amine.Use a stoichiometric amount of butyraldehyde or a slight excess of 3-methoxypropylamine. Maintain a lower reaction temperature to slow down the rate of the second alkylation. Reductive amination is generally less prone to over-alkylation than direct alkylation with halides.[1]
Difficulty in isolating the pure product Incomplete reaction or presence of multiple byproducts.Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. Optimize the purification protocol. A second distillation or column chromatography may be necessary.
Formation of an emulsion during workup.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Method 1: Reductive Amination of 3-Methoxypropylamine with Butyraldehyde

This protocol provides a general laboratory-scale procedure. Optimization may be required based on specific laboratory conditions and desired scale.

Materials:

  • 3-Methoxypropylamine

  • Butyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-methoxypropylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add butyraldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and reaction times may vary depending on the specific reaction conditions and scale.

Method Reactants Reducing Agent/Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Reductive Amination3-Methoxypropylamine, ButyraldehydeSodium triacetoxyborohydrideDichloromethaneRoom Temperature12 - 2470 - 90
N-Alkylation3-Methoxypropylamine, Butyl bromidePotassium carbonateAcetonitrileReflux24 - 4850 - 70

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_0 Method 1: Reductive Amination cluster_1 Method 2: N-Alkylation MOPA 3-Methoxypropylamine Imine Imine Intermediate MOPA->Imine + Butyraldehyde Butyraldehyde Butyraldehyde Butyraldehyde->Imine Product1 This compound Imine->Product1 + Reducing Agent ReducingAgent NaBH(OAc)3 ReducingAgent->Imine MOPA2 3-Methoxypropylamine Product2 This compound MOPA2->Product2 + Butyl bromide ButylBromide Butyl bromide ButylBromide->Product2 Base Base (e.g., K2CO3) Base->Product2

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield Start Low or No Product Yield CheckImine Check Imine Formation (TLC/GC-MS) Start->CheckImine ImineOK Imine Present? CheckImine->ImineOK CheckReducingAgent Check Reducing Agent Activity ImineOK->CheckReducingAgent Yes Anhydrous Ensure Anhydrous Conditions ImineOK->Anhydrous No OptimizeTemp Optimize Reaction Temperature CheckReducingAgent->OptimizeTemp IncreaseTime Increase Reaction Time OptimizeTemp->IncreaseTime AcidCatalyst Consider Acid Catalyst (e.g., AcOH) Anhydrous->AcidCatalyst AcidCatalyst->CheckImine Success Problem Solved IncreaseTime->Success

Caption: Workflow for troubleshooting low product yield.

References

Technical Support Center: Resolving Emulsion Problems with Butyl(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Emulsion Problems with Alkyl Ether Amines

Alkyl ether amines like Butyl(3-methoxypropyl)amine possess both hydrophilic (amine and ether groups) and hydrophobic (alkyl chains) characteristics. This amphiphilic nature allows them to act as surfactants, reducing the interfacial tension between two immiscible liquid phases (e.g., an organic solvent and water), which can lead to the formation of stable emulsions. While sometimes desirable, unintended emulsions can complicate reaction workups and product purification. This technical support center provides guidance on how to troubleshoot and resolve these issues.

Troubleshooting Guide: Resolving Emulsions

This guide is presented in a question-and-answer format to directly address common issues encountered during experiments.

Q1: I've formed a stable emulsion during the aqueous workup of my reaction containing this compound. What is the first step I should take?

A1: Patience is often the first and simplest step. Allow the mixture to stand undisturbed for a significant period (e.g., 30 minutes to a few hours). Gravity alone may be sufficient to break the emulsion and allow the layers to separate. Gentle stirring with a glass rod can sometimes encourage coalescence of the dispersed droplets.

Q2: The emulsion has not broken after letting it stand. What is the next logical step?

A2: The next step is to alter the properties of the aqueous phase by increasing its ionic strength. This is commonly achieved by "salting out."

  • Action: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.

  • Mechanism: The dissolved salt increases the polarity of the aqueous phase, which decreases the solubility of the organic components, including the amphiphilic amine, forcing it into the organic layer and destabilizing the emulsion.[1]

Q3: I have tried adding brine, but the emulsion persists. What other chemical modifications can I attempt?

A3: You can try to alter the pH of the aqueous phase. Since this compound is a basic compound, its protonation state can be changed, which in turn alters its solubility and surfactant properties.

  • Action:

    • Acidification: Carefully add a dilute acid (e.g., 1M HCl). This will protonate the amine group, making it a more water-soluble ammonium salt. This should draw the amine into the aqueous phase and can break the emulsion.

    • Basification: Alternatively, adding a dilute base (e.g., 1M NaOH) can deprotonate any protonated amine, making it more organic-soluble. The effect of this will depend on the specific nature of the biphasic system.

Q4: Chemical additions have not been fully effective. Are there any physical methods I can use to break the emulsion?

A4: Yes, several physical methods can be employed:

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases.

  • Filtration: Passing the entire mixture through a pad of a filter aid like Celite® or glass wool can sometimes break the emulsion by coalescing the droplets on the filter medium.[1]

  • Temperature Change:

    • Gentle Heating: Gently warming the mixture can decrease the viscosity of the phases and increase the kinetic energy of the droplets, promoting coalescence. Use caution with volatile or heat-sensitive compounds.

    • Cooling/Freezing: Lowering the temperature can also be effective. Freezing the aqueous layer and then decanting the organic layer is a possible, though less common, technique.

  • Solvent Addition: Adding a small amount of a different organic solvent that is miscible with the organic phase but immiscible with the aqueous phase can alter the overall properties of the organic layer and help to break the emulsion.[1]

Frequently Asked Questions (FAQs)

What is an emulsion? An emulsion is a mixture of two or more immiscible liquids where one liquid is dispersed in the other in the form of microscopic droplets.[2] Emulsions are stabilized by substances called emulsifiers that reduce the interfacial tension between the two liquids.

Why does this compound cause emulsions? this compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) part (the amine and ether groups) and an oil-loving (hydrophobic) part (the butyl and propyl chains). This structure allows it to accumulate at the interface between an aqueous and an organic phase, reducing the energy required to mix them and thus stabilizing an emulsion. The closely related 3-Methoxypropylamine is known to be used in the formation of emulsions.[3][4]

Can the choice of organic solvent affect emulsion formation? Absolutely. Solvents that have some partial miscibility with water are more prone to forming emulsions. For example, dichloromethane and ethyl acetate are more likely to form emulsions than less polar solvents like hexanes or toluene.

How can I prevent emulsions from forming in the first place?

  • Gentle Mixing: Instead of vigorous shaking of the separatory funnel, use gentle, swirling inversions to mix the layers. This reduces the energy input that can lead to emulsion formation.[1]

  • Solvent Choice: If possible, use a more non-polar extraction solvent.

  • Evaporation: Before workup, consider evaporating the reaction solvent and re-dissolving the residue in the extraction solvent.

Quantitative Data

The following table summarizes the known physical and chemical properties of 3-Methoxypropylamine (MOPA) , which can be used as an estimate for the properties of this compound.

PropertyValueReference(s)
Molecular Formula C₄H₁₁NO[5]
Molecular Weight 89.14 g/mol [5]
Boiling Point 117-118 °C at 733 mmHg[3]
Density 0.874 g/mL at 25 °C[3]
Solubility in Water Miscible[6]
pKa of Conjugate Acid Estimated to be around 10.6 (similar to other primary amines)[7]
pH 11.5 (100 g/L solution at 20 °C)[8]

Experimental Protocols

Protocol 1: Standard Emulsion Breaking by Salting Out
  • Initial Assessment: Allow the biphasic system containing the emulsion to stand in a separatory funnel for 15-30 minutes. Observe if any phase separation occurs.

  • Brine Addition: If the emulsion persists, prepare a saturated aqueous solution of sodium chloride (brine).

  • Extraction: Add a volume of brine equal to approximately 20-25% of the total volume of the emulsion to the separatory funnel.

  • Mixing: Gently invert the separatory funnel several times. Avoid vigorous shaking.

  • Observation: Allow the mixture to stand and observe for phase separation. The presence of a clear interface between the aqueous and organic layers indicates successful breaking of the emulsion.

  • Separation: Carefully drain the lower (denser) layer. If the emulsion persists at the interface, try adding more brine or proceed to another protocol.

Protocol 2: Emulsion Breaking by pH Adjustment
  • Safety First: This procedure involves the use of acid or base and may be exothermic. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).

  • pH Test: If possible and safe to do so, test the pH of the aqueous phase of the emulsion using pH paper.

  • Acidification: If the aqueous phase is neutral or basic, slowly add a 1M solution of a strong acid (e.g., HCl) dropwise while gently swirling the separatory funnel.

  • Monitoring: After each addition, allow the mixture to stand and check for phase separation. Continue adding acid until the emulsion breaks or a significant change in the emulsion's appearance is observed.

  • Basification (Alternative): If acidification does not work or if the product is acid-sensitive, a similar procedure can be followed using a 1M solution of a strong base (e.g., NaOH).

  • Workup Continuation: Once the layers have separated, proceed with the standard extraction and washing steps. Be mindful that the pH of the aqueous layer has been altered.

Visualizations

Emulsion_Troubleshooting_Workflow cluster_physical Physical Methods start Emulsion Formed stand Let Stand (30+ min) start->stand brine Add Saturated Brine ('Salting Out') stand->brine No Separation success Emulsion Broken stand->success Separation Occurs ph_adjust Adjust pH (Acid or Base) brine->ph_adjust Emulsion Persists brine->success Separation Occurs physical Physical Methods ph_adjust->physical Emulsion Persists ph_adjust->success Separation Occurs physical->success Separation Occurs failure Consult Supervisor/ Consider Alternative Workup physical->failure Emulsion Persists centrifuge Centrifuge filter Filter (e.g., Celite) temp Change Temperature Amphiphilic_Amine_Action cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_phase Oil/Solvent aqueous_phase Water interface Interface interface->organic_phase interface->aqueous_phase amine This compound amine->interface hydrophobic Hydrophobic Tail (Butyl/Propyl) amine->hydrophobic hydrophilic Hydrophilic Head (Amine/Ether) amine->hydrophilic hydrophobic->organic_phase Interacts with hydrophilic->aqueous_phase Interacts with

References

Minimizing impurity formation in Butyl(3-methoxypropyl)amine applications

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butyl(3-methoxypropyl)amine Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize impurity formation during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially significant method for synthesizing this compound is through the reductive amination of butyraldehyde with 3-methoxypropylamine. This process typically involves the formation of an imine intermediate, which is then reduced to the final secondary amine product.[1][2][3]

Q2: What are the typical reducing agents used in this synthesis?

A2: A variety of reducing agents can be used, with sodium borohydride (NaBH₄) being a common choice due to its selectivity and mild reaction conditions.[1][3] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their high selectivity in reducing imines in the presence of aldehydes.[3][4] Catalytic hydrogenation over metal catalysts like cobalt is also a viable, greener alternative.[5]

Q3: What are the potential sources of impurities in the synthesis of this compound?

A3: Impurities can arise from several sources:

  • Starting materials: Impurities present in the initial butyraldehyde or 3-methoxypropylamine.

  • Side reactions: Unwanted reactions occurring during the synthesis, such as aldol condensation of butyraldehyde or over-alkylation of the amine.

  • Incomplete reaction: Residual unreacted starting materials or intermediates.

  • Reagents: Byproducts from the reducing agent or other additives.

  • Degradation: Decomposition of the product or reactants under reaction or storage conditions.

Q4: How can I detect and quantify impurities in my this compound product?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile impurities in amine samples.[6] For less volatile impurities, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be employed. Quantitative analysis can be performed by creating calibration curves with known standards of the expected impurities.

Q5: What are the general storage recommendations for this compound to prevent degradation?

A5: this compound, like many amines, can be sensitive to air and light. It is recommended to store the product in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. This helps to prevent oxidation and the formation of colored impurities.[7] 3-Methoxypropylamine, a key precursor, is known to be air-sensitive and hygroscopic.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete imine formation.Ensure the reaction conditions for imine formation are optimal. This may involve adjusting the pH, temperature, or using a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.
Inefficient reduction of the imine.Increase the equivalents of the reducing agent or allow for a longer reaction time. Ensure the reducing agent is active and has not degraded.
Product loss during workup and purification.Optimize the extraction and purification steps. Acid-base extraction can be used to separate the amine product from non-basic impurities. Distillation under reduced pressure is a common purification method for amines.
Presence of a high boiling point impurity Aldol condensation of butyraldehyde.This side reaction is base-catalyzed and can be minimized by controlling the pH of the reaction mixture. Adding the amine before any base can also help. The resulting 2-ethyl-2-hexenal and its subsequent reduction products are common impurities.
Presence of a tertiary amine impurity (Dithis compound) Over-alkylation of the product.This occurs when the newly formed secondary amine reacts with another molecule of butyraldehyde and is subsequently reduced. Use a molar ratio of 3-methoxypropylamine to butyraldehyde that is greater than or equal to 1:1. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also minimize this.[3]
Presence of unreacted butyraldehyde Incomplete reaction or inefficient reduction.Ensure sufficient reaction time for imine formation and complete reduction. A more reactive reducing agent like sodium triacetoxyborohydride can be used, as it selectively reduces the imine in the presence of the aldehyde.[3]
Presence of unreacted 3-methoxypropylamine Use of excess amine.While using a slight excess of the amine can drive the reaction to completion, a large excess will remain as an impurity. Optimize the stoichiometry. Unreacted primary amine can be removed by washing with an acidic solution during workup.
Product is colored (yellow to red) Oxidation of the amine.This is often due to air exposure.[7] Ensure the reaction and storage are performed under an inert atmosphere. The product can be decolorized by treating with activated carbon followed by filtration.

Impurity Formation and Control

The following table provides an overview of potential impurities, their sources, and suggested control strategies. The percentage of impurity is illustrative and can vary significantly based on reaction conditions.

Impurity Source Illustrative % Control Strategy
ButyraldehydeUnreacted starting material0.1 - 2.0%Optimize reaction time and stoichiometry. Use a selective reducing agent.
3-MethoxypropylamineUnreacted starting material0.1 - 5.0%Optimize stoichiometry. Purify via acid-base extraction.
N-(3-methoxypropyl)butanimineIncomplete reduction of intermediate0.1 - 3.0%Ensure sufficient reducing agent and reaction time. Monitor reaction progress by GC or TLC.
2-Ethyl-2-hexenalAldol condensation of butyraldehyde0.5 - 5.0%Control reaction pH and temperature. Add butyraldehyde slowly to the amine solution.
2-EthylhexanolReduction of 2-Ethyl-2-hexenal0.2 - 2.0%Minimize the formation of 2-Ethyl-2-hexenal.
Dithis compoundOver-alkylation of the product0.1 - 2.0%Use a slight excess of 3-methoxypropylamine. Control the stoichiometry carefully.
ButanolReduction of butyraldehyde0.1 - 1.0%Use a reducing agent that is more selective for the imine over the aldehyde (e.g., NaBH₃CN).

Experimental Protocols

Representative Protocol for Reductive Amination of Butyraldehyde with 3-Methoxypropylamine

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-methoxypropylamine (1.0 equivalent) and a suitable solvent such as methanol or ethanol.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add butyraldehyde (0.95 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete imine formation. The reaction can be monitored by TLC or GC to confirm the consumption of the aldehyde.

  • Reduction:

    • Cool the reaction mixture back to 0-5 °C.

    • In a separate flask, prepare a solution or slurry of sodium borohydride (1.2 equivalents) in the same solvent.

    • Slowly add the sodium borohydride solution/slurry to the imine solution, keeping the temperature below 15 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by monitoring.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water, followed by a dilute acid solution (e.g., 1M HCl) to neutralize excess borohydride and hydrolyze borate esters.

    • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

    • Add water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Adjust the pH of the aqueous layer to >12 with a base (e.g., 2M NaOH) to ensure the amine is in its free base form.

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product butyraldehyde Butyraldehyde imine N-(3-methoxypropyl)butanimine butyraldehyde->imine + 3-Methoxypropylamine - H₂O methoxypropylamine 3-Methoxypropylamine methoxypropylamine->imine product This compound imine->product + [H] (Reducing Agent)

Caption: Synthesis pathway of this compound via reductive amination.

G start Problem Observed (e.g., Low Yield, Impurity) check_reaction Check Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_reagents Verify Reagent Quality (Aldehyde, Amine, Reductant) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions Parameters Incorrect analyze_impurities Identify Impurities (GC-MS, NMR) check_reaction->analyze_impurities Parameters Correct purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Reagents Impure check_reagents->analyze_impurities Reagents Pure optimize_conditions->analyze_impurities purify_reagents->analyze_impurities modify_workup Modify Workup/Purification (Extraction, Distillation) analyze_impurities->modify_workup solution Problem Resolved modify_workup->solution

Caption: Troubleshooting workflow for this compound synthesis.

G cluster_impurities Potential Impurities butyraldehyde Butyraldehyde product This compound butyraldehyde->product butyraldehyde->product aldol Aldol Products butyraldehyde->aldol Self-condensation methoxypropylamine 3-Methoxypropylamine methoxypropylamine->product methoxypropylamine->product tertiary_amine Tertiary Amine product->tertiary_amine + Butyraldehyde, [H] imine Unreduced Imine

Caption: Logical relationships in impurity formation.

References

Technical Support Center: Characterization of Butyl(3-methoxypropyl)amine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butyl(3-methoxypropyl)amine. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing potential degradation products of this compound encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on the chemical structure of this compound, a secondary amine with an ether linkage, the following degradation pathways are plausible under forced degradation conditions (e.g., heat, oxidation, hydrolysis, and photolysis):

  • Oxidative Degradation: The tertiary amine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides. The ether linkage can also be a site for oxidation.[1]

  • Thermal Degradation: At elevated temperatures, cleavage of the C-N bond (dealkylation) or the C-O bond (ether hydrolysis) can occur. Studies on the related compound 3-methoxypropylamine have shown that thermal decomposition can be initiated by the hydrolysis of the ether bond, followed by C-N and/or C-C bond cleavage.[2]

  • Hydrolytic Degradation: While amines are generally stable to hydrolysis, the ether linkage in this compound could be susceptible to acid or base-catalyzed hydrolysis, especially under harsh pH and high-temperature conditions. This would lead to the formation of 3-methoxypropan-1-ol and butylamine.

  • Photodegradation: Exposure to UV light can generate reactive species that may lead to complex degradation pathways, including oxidation and bond cleavage.

Q2: I am observing unexpected peaks in my HPLC chromatogram during the analysis of a this compound sample. What could they be?

A2: Unexpected peaks in your chromatogram are likely degradation products of this compound. The identity of these products depends on the storage conditions and the nature of the stress your sample has been exposed to. Common degradation products could include:

  • N-oxide of this compound: Formed under oxidative conditions.

  • Butylamine and 3-methoxypropionaldehyde: Resulting from the cleavage of the C-N bond.

  • 3-methoxypropan-1-ol and Butylamine: Formed due to the hydrolysis of the ether linkage.

  • Smaller amines and aldehydes: Resulting from further degradation of the initial products.

To identify these peaks, it is recommended to perform forced degradation studies under controlled conditions and use mass spectrometry (MS) detection coupled with your HPLC.

Q3: What analytical techniques are most suitable for characterizing the degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally required for the comprehensive characterization of degradation products.[3][4][5][6][7] These include:

  • High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is a powerful tool for separating and identifying non-volatile degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile degradation products, such as smaller amines and aldehydes.[4][5]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) spectroscopy can provide information about the functional groups present in the degradation products.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC Analysis

This guide provides a step-by-step approach to identifying unknown peaks observed during the HPLC analysis of this compound.

Problem: One or more unexpected peaks are present in the chromatogram of a this compound sample.

Step Action Expected Outcome Troubleshooting
1 Review Sample History Determine if the sample was exposed to any stress conditions (heat, light, oxygen, extreme pH).If the history is unknown, proceed with the assumption that degradation may have occurred.
2 Perform Forced Degradation Studies Subject pure this compound to controlled stress conditions (acidic, basic, oxidative, thermal, photolytic).This will help to intentionally generate degradation products and compare their retention times with the unknown peaks.
3 Analyze with HPLC-MS Analyze the stressed samples and the original sample using an HPLC system coupled to a mass spectrometer.The mass-to-charge ratio (m/z) of the unknown peaks will provide crucial information about their molecular weight, aiding in their identification.
4 Propose Structures Based on the m/z values and the known degradation pathways of amines, propose potential structures for the degradation products.Consider common reactions like oxidation, dealkylation, and ether hydrolysis.
5 Confirm Structures (Optional) If necessary, isolate the degradation products using preparative HPLC and perform structural elucidation using NMR and/or FTIR spectroscopy.This provides definitive structural confirmation.
Guide 2: Addressing Poor Peak Shape and Resolution

Problem: Chromatographic peaks for this compound and its degradation products are broad, tailing, or poorly resolved.

Step Action Possible Cause Recommended Solution
1 Check Column Condition The HPLC column may be degraded or contaminated.Flush the column with appropriate solvents or replace it if necessary.
2 Optimize Mobile Phase The mobile phase composition and pH may not be optimal for the separation of basic amines.Adjust the mobile phase pH to suppress the ionization of the amine (e.g., use a high pH mobile phase with a suitable column). Add an ion-pairing agent to the mobile phase.
3 Adjust Flow Rate and Temperature Sub-optimal flow rate or column temperature can affect peak shape.Optimize the flow rate and column temperature to improve peak symmetry and resolution.
4 Consider a Different Column The stationary phase may not be suitable for amine separation.Try a column specifically designed for the analysis of basic compounds, such as a C18 column with end-capping or a polar-embedded phase column.

Data Presentation

Table 1: Potential Degradation Products of this compound and their Likely Formation Conditions
Potential Degradation Product Molecular Formula Monoisotopic Mass (Da) Likely Formation Condition(s)
This compound N-oxideC₈H₁₉NO₂161.1416Oxidative
ButylamineC₄H₁₁N73.0891Thermal, Hydrolytic
3-MethoxypropionaldehydeC₄H₈O₂88.0524Thermal, Oxidative
3-Methoxypropan-1-olC₄H₁₀O₂90.0681Hydrolytic
N-ButylacetamideC₆H₁₃NO115.0997Reaction with acetic acid (if present)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to facilitate the identification of potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • HPLC vials

  • pH meter

  • Oven

  • UV chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Also, prepare a solution of this compound (1 mg/mL in water) and heat it at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a 1 mg/mL aqueous solution of this compound to UV light (254 nm) in a UV chamber for 24 hours.

  • Control Samples: Prepare solutions of this compound in water and keep them at room temperature and protected from light to serve as controls.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV/MS.

Visualizations

Degradation_Pathway cluster_main This compound cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation cluster_hydrolytic Hydrolytic Degradation A This compound B This compound N-oxide A->B Oxidation C Butylamine A->C C-N Cleavage D 3-Methoxypropionaldehyde A->D C-N Cleavage E Butylamine A->E Ether Hydrolysis F 3-Methoxypropan-1-ol A->F Ether Hydrolysis

Caption: Potential degradation pathways of this compound.

Experimental_Workflow A This compound Sample B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C HPLC-UV/MS Analysis B->C D Data Analysis and Peak Identification C->D E Structure Elucidation (NMR, FTIR) D->E If necessary F Characterization Report D->F E->F

Caption: Experimental workflow for degradation product characterization.

Troubleshooting_Tree A Unexpected Peak in Chromatogram? B Review Sample History (Exposure to Stress?) A->B C Yes B->C Yes D No B->D No E Perform Forced Degradation Studies C->E I Check for Contamination (Solvents, Glassware, etc.) D->I F Analyze by HPLC-MS E->F G Compare Retention Times and m/z F->G H Identify Potential Degradation Product G->H

Caption: Troubleshooting decision tree for unexpected peaks.

References

Technical Support Center: Enhancing the Catalytic Activity of Amine Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low catalytic activity when using an amine catalyst like Butyl(3-methoxypropyl)amine?

Low catalytic activity can stem from several factors. These can be broadly categorized as issues with the catalyst itself, the reaction conditions, or the presence of impurities. It is crucial to systematically investigate each of these possibilities to identify the root cause. Common issues include catalyst deactivation, suboptimal reaction temperature or pressure, incorrect catalyst concentration, or the presence of catalyst poisons in the feedstock.[1]

Q2: How can I determine if my amine catalyst has deactivated?

Catalyst deactivation is characterized by a decline in the reaction rate or a decrease in product selectivity over time.[2] To confirm deactivation, you can monitor the reaction progress at set intervals. A significant drop in conversion or yield under constant reaction conditions suggests that the catalyst is losing its efficacy. Further characterization of the spent catalyst can also help identify the deactivation mechanism.

Q3: What are the primary mechanisms of catalyst deactivation?

Catalyst deactivation typically occurs through three main mechanisms:

  • Chemical Deactivation (Poisoning): Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[1]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, leading to a reduction in the active surface area.[1]

  • Mechanical Deactivation (Attrition): Physical stress, particularly in stirred reactors, can cause the catalyst to break down, leading to a loss of active material.[1]

Q4: Can the choice of solvent affect the catalytic activity?

Yes, the solvent can significantly impact the catalytic activity. The solvent's polarity, viscosity, and ability to dissolve reactants and the catalyst are all critical factors. An inappropriate solvent can lead to poor solubility of the catalyst or reactants, mass transfer limitations, or even unwanted side reactions that consume the catalyst.

Troubleshooting Guide

Issue 1: Low or No Catalytic Activity
Potential Cause Suggested Solution
Incorrect Catalyst Concentration Optimize the catalyst loading through a series of experiments with varying concentrations.
Suboptimal Reaction Temperature Perform a temperature screening to identify the optimal range for catalyst activity and stability.
Poor Catalyst-Reactant Mixing Ensure adequate stirring or agitation to overcome mass transfer limitations.
Presence of Catalyst Poisons Purify reactants and solvents to remove potential inhibitors such as water, sulfur compounds, or other nucleophiles.
Catalyst Deactivation Refer to the catalyst deactivation troubleshooting section below.
Issue 2: Catalyst Deactivation Over Time
Potential Cause Suggested Solution
Catalyst Poisoning Identify and remove the source of impurities in the feedstock. Consider using a guard bed to remove poisons before the reactants reach the catalyst.
Thermal Degradation (Sintering) Operate at the lowest effective temperature. If high temperatures are necessary, consider a catalyst with higher thermal stability.[1]
Mechanical Stress (Attrition) Optimize the stirring rate to ensure good mixing without causing physical damage to the catalyst. Consider using a catalyst with improved mechanical strength.[1]
Leaching of Active Species In the case of supported catalysts, ensure the active component is strongly bound to the support material.

Experimental Protocols

General Protocol for Optimizing Amine Catalyst Performance

This protocol provides a general framework for optimizing a reaction using an amine catalyst.

  • Reactant and Solvent Preparation:

    • Ensure all reactants and the solvent are of high purity and are thoroughly dried to remove any water, which can act as a catalyst poison.

    • Degas the solvent and reactants by bubbling an inert gas (e.g., nitrogen or argon) through them to remove dissolved oxygen.

  • Reaction Setup:

    • Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and an inert gas inlet.

    • Charge the reactor with the solvent and reactants under an inert atmosphere.

  • Catalyst Introduction:

    • Add the desired amount of this compound catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by taking aliquots at regular intervals.

    • Analyze the aliquots using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the yield of the desired product.

  • Optimization Studies:

    • Systematically vary key reaction parameters to determine their effect on catalytic activity. This includes:

      • Catalyst concentration

      • Reaction temperature

      • Reactant concentrations

      • Solvent type

Data Presentation

Table 1: Illustrative Data for Catalyst Loading Optimization
Entry Catalyst Loading (mol%) Reaction Time (h) Conversion (%) Selectivity (%)
10.5244592
21.0247895
31.5249296
42.0249396

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Table 2: Illustrative Data for Temperature Optimization
Entry Temperature (°C) Reaction Time (h) Conversion (%) Selectivity (%)
160125598
280128597
3100129594
4120129688

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Visualizations

CatalystDeactivationTroubleshooting Start Low Catalytic Activity Observed CheckConditions Verify Reaction Conditions (Temp, Pressure, Conc.) Start->CheckConditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK AdjustConditions Adjust and Re-run Experiment ConditionsOK->AdjustConditions No InvestigateDeactivation Investigate Catalyst Deactivation ConditionsOK->InvestigateDeactivation Yes AdjustConditions->Start Poisoning Chemical Deactivation (Poisoning) InvestigateDeactivation->Poisoning Thermal Thermal Deactivation (Sintering) InvestigateDeactivation->Thermal Mechanical Mechanical Deactivation (Attrition) InvestigateDeactivation->Mechanical Purify Purify Reactants/Solvents Poisoning->Purify LowerTemp Optimize Reaction Temperature Thermal->LowerTemp OptimizeStirring Optimize Stirring Rate Mechanical->OptimizeStirring

Caption: Troubleshooting workflow for catalyst deactivation.

This workflow provides a systematic approach to diagnosing and addressing common causes of reduced catalytic activity. By first verifying the reaction conditions and then investigating potential deactivation mechanisms, researchers can efficiently identify and resolve issues encountered during their experiments.

References

Validation & Comparative

Validating the performance of Butyl(3-methoxypropyl)amine as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless battle against corrosion, a constant demand exists for effective and reliable inhibitors. Butyl(3-methoxypropyl)amine, also known as 3-Methoxypropylamine (MOPA), has emerged as a promising candidate in various industrial applications, from oil and gas pipelines to water treatment systems. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Snapshot: this compound vs. Alternatives

The efficacy of a corrosion inhibitor is paramount. The following tables summarize the performance of this compound in comparison to a blank (uninhibited) system and other commonly used inhibitors. The data is derived from various studies employing standardized corrosion testing methodologies.

Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)

InhibitorConcentration (g/L)Temperature (°C)Corrosion Rate (g/m²·h)Inhibition Efficiency (%)
Blank (3.5% NaCl)-12.89--
This compound 8.6312.89->90% (optimal)[1]
Morpholine---Data Not Available
Other Alkyl AminesVaryingVaryingVaryingVarying

Table 2: Electrochemical Polarization Parameters

InhibitorConcentration (g/L)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank (3.5% NaCl)----
This compound 8.63ShiftedSignificantly ReducedHigh[1]
Morpholine---Data Not Available
Other Alkyl AminesVaryingVaryingVaryingVarying

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (g/L)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (3.5% NaCl)-LowHigh-
This compound 8.63Significantly IncreasedDecreasedHigh[1]
Morpholine---Data Not Available
Other Alkyl AminesVaryingVaryingVaryingVarying

Unveiling the Mechanism: How this compound Protects

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier. This process is influenced by the molecular structure of the inhibitor and its interaction with the metal. The amine group (–NH₂) acts as the primary active center, donating electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. The butyl and methoxypropyl groups contribute to the formation of a hydrophobic layer, further repelling corrosive species from the metal surface.[1]

Studies suggest that the adsorption of this compound on steel surfaces follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal.[1] This adsorption is a spontaneous process and is considered to be a physical adsorption (physisorption) mechanism.[1]

CorrosionInhibitionMechanism cluster_solution Corrosive Environment (e.g., 3.5% NaCl) cluster_metal Metal Surface (Steel) Corrosive_Species Corrosive Species (Cl⁻, H₂O, O₂) Metal_Surface Steel Surface (Fe) Corrosive_Species->Metal_Surface Corrosion Attack BMPA This compound (Inhibitor) Adsorption Adsorption (Langmuir Isotherm) BMPA->Adsorption Adsorption on Metal Surface Protective_Film Protective Hydrophobic Film Adsorption->Protective_Film Forms Protective_Film->Metal_Surface Blocks Attack WeightLossWorkflow start Start prep Prepare & Weigh Steel Coupons start->prep immerse Immerse in Corrosive Medium (with/without inhibitor) prep->immerse clean Clean & Re-weigh Coupons immerse->clean calc Calculate Weight Loss, Corrosion Rate & %IE clean->calc end End calc->end ElectrochemicalWorkflow cluster_setup Electrochemical Cell Setup cluster_tests Electrochemical Tests WE Working Electrode (Steel Sample) PDP Potentiodynamic Polarization (Tafel Plots) WE->PDP EIS Electrochemical Impedance Spectroscopy (Nyquist/Bode Plots) WE->EIS RE Reference Electrode (SCE or Ag/AgCl) RE->PDP RE->EIS CE Counter Electrode (Pt or Graphite) CE->PDP CE->EIS Analysis1 Analysis1 PDP->Analysis1 Determine Ecorr, icorr Analysis2 Analysis2 EIS->Analysis2 Determine Rct, Cdl Calc_IE1 Calc_IE1 Analysis1->Calc_IE1 Calculate %IE Calc_IE2 Calc_IE2 Analysis2->Calc_IE2 Calculate %IE

References

A Comparative Guide to Amine Catalysts: Evaluating Butyl(3-methoxypropyl)amine Against Traditional Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine catalyst is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides a comparative overview of Butyl(3-methoxypropyl)amine against well-established amine catalysts such as Triethylamine (TEA), Diisopropylethylamine (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Understanding the Benchmarks: Traditional Amine Catalysts

Triethylamine (TEA), Diisopropylethylamine (DIPEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are workhorse catalysts in organic synthesis, each with distinct properties that make them suitable for specific applications.

  • Triethylamine (TEA): A common and inexpensive tertiary amine, TEA is widely used as a base to neutralize acids formed in reactions such as esterifications, amidations, and the formation of silyl ethers. Its moderate basicity and nucleophilicity can sometimes lead to side reactions.

  • Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base. The bulky isopropyl groups shield the nitrogen atom, preventing it from participating in nucleophilic substitution reactions, making it an excellent choice for reactions where a strong, yet non-interfering, base is required.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic amidine base. Its exceptional strength makes it particularly effective in dehydrohalogenation reactions and as a catalyst for various condensation and rearrangement reactions.

The potential advantages of this compound could lie in its unique structure, featuring both a secondary amine and an ether linkage. The ether oxygen could influence its basicity, solubility, and coordination properties, potentially offering unique catalytic activities or selectivities.

Performance Evaluation: A Framework for Comparison

To objectively assess the performance of this compound against traditional amine catalysts, a series of standardized experiments should be conducted. The following tables outline key performance indicators and provide a template for recording experimental data.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundTriethylamine (TEA)Diisopropylethylamine (DIPEA)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Structure Et₃Ni-Pr₂NEt
pKa of Conjugate Acid To be determined~10.75~11.0~13.5
Boiling Point (°C) To be determined89.5126.5237-239
Steric Hindrance ModerateLowHighModerate
Nucleophilicity To be determinedModerateLowLow

Table 2: Catalytic Performance in a Model Reaction (e.g., Knoevenagel Condensation)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)Observations
This compound
Triethylamine (TEA)
Diisopropylethylamine (DIPEA)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
No Catalyst -

Experimental Protocols for Catalyst Evaluation

To ensure a fair and accurate comparison, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments that can be used to evaluate and compare the performance of this compound with traditional amine catalysts.

Experiment 1: Determination of Basicity (pKa)

A fundamental property of an amine catalyst is its basicity, which is quantified by the pKa of its conjugate acid.

Methodology:

  • Preparation of Amine Solution: Prepare a standard solution of the amine catalyst (e.g., 0.1 M) in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system if the amine is not fully water-soluble).

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

  • pH Monitoring: Monitor the pH of the solution throughout the titration using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_amine Prepare 0.1 M Amine Solution titrate Titrate Amine with HCl prep_amine->titrate prep_acid Prepare 0.1 M HCl Solution prep_acid->titrate monitor_ph Monitor pH titrate->monitor_ph plot_data Plot pH vs. Volume of HCl monitor_ph->plot_data determine_pka Determine pKa at Half-Equivalence Point plot_data->determine_pka Knoevenagel_Condensation_Workflow start Start setup Reaction Setup: Benzaldehyde, Malononitrile, Amine Catalyst, Solvent start->setup reaction Stir at Defined Temperature setup->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor workup Quench, Extract, Dry, Concentrate monitor->workup Reaction Complete analysis Determine Yield and Purity (GC/HPLC/NMR) workup->analysis end End analysis->end Acylation_Reaction_Logic cluster_reactants Reactants cluster_products Potential Products alcohol Secondary Alcohol (Nucleophile) reaction Acylation Reaction alcohol->reaction acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->reaction amine Amine Catalyst (Base) amine->reaction desired_product Desired Ester Product reaction->desired_product Desired Pathway side_product N-Acylated Amine (Side Product) reaction->side_product Undesired Pathway (if amine is nucleophilic)

A Spectroscopic Comparison of Butyl(3-methoxypropyl)amine and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of Butyl(3-methoxypropyl)amine with its primary and tertiary amine analogues. The analysis focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of N-alkyl-3-methoxypropylamines. All quantitative data is presented in structured tables, and detailed experimental protocols for each analytical technique are provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its analogues. Data for this compound is predicted based on established chemical shift theory and experimental data from its analogues, providing a reliable reference for characterization.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, CDCl₃)

CompoundStructureProton AssignmentChemical Shift (δ, ppm)Multiplicity
3-Methoxypropylamine (Primary)a: -NH₂1.12s (broad)
b: H₂C-N2.76t
c: -CH₂-1.74p
d: H₂C-O3.42t
e: H₃C-O3.32s
This compound (Secondary)a: -NH-~1.1 (broad)s (broad)
b: H₂C-N (propyl)~2.60t
c: -CH₂- (propyl)~1.75p
d: H₂C-O~3.41t
e: H₃C-O~3.31s
f: H₂C-N (butyl)~2.58t
g: -CH₂- (butyl)~1.45p
h: -CH₂- (butyl)~1.35sextet
i: -CH₃ (butyl)~0.91t
N,N-Dimethyl-3-methoxypropylamine (Tertiary)[1][2]b: H₂C-N2.25t
c: -CH₂-1.72p
d: H₂C-O3.40t
e: H₃C-O3.31s
j: (H₃C)₂-N2.21s

Note: Predicted values are italicized. Chemical shifts for amine protons (-NH, -NH₂) are highly variable and depend on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, CDCl₃)

CompoundStructureCarbon AssignmentChemical Shift (δ, ppm)
3-Methoxypropylamine (Primary)[3]C-1 (H₂C-N)40.4
C-2 (-CH₂-)31.6
C-3 (H₂C-O)71.3
C-4 (H₃C-O)58.6
This compound (Secondary)C-1 (H₂C-N, propyl)~49.0
C-2 (-CH₂-, propyl)~30.0
C-3 (H₂C-O)~71.5
C-4 (H₃C-O)~58.7
C-1' (H₂C-N, butyl)~50.0
C-2' (-CH₂-, butyl)~32.0
C-3' (-CH₂-, butyl)~20.5
C-4' (-CH₃, butyl)~14.0
N,N-Dimethyl-3-methoxypropylamine (Tertiary)[2]C-1 (H₂C-N)57.1
C-2 (-CH₂-)27.5
C-3 (H₂C-O)71.0
C-4 (H₃C-O)58.7
C-5 ((H₃C)₂-N)45.4

Note: Predicted values are italicized. N-alkylation significantly affects the chemical shift of carbons alpha and beta to the nitrogen atom.[4][5]

Table 3: Key Infrared (IR) Absorption Data

CompoundAmine TypeN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
3-Methoxypropylamine PrimaryTwo bands: 3380, 3300 (asymmetric & symmetric)[6]~1050-1250~1120
This compound SecondaryOne weak band: ~3350-3310[7]~1050-1250~1120
N,N-Dimethyl-3-methoxypropylamine TertiaryAbsent[7]~1050-1250~1120

Table 4: Mass Spectrometry (MS) Fragmentation Data

CompoundMolecular Weight ( g/mol )Molecular Ion (M⁺, m/z)Key Fragment Ion (m/z) & Identity
3-Methoxypropylamine 89.14[8]8944: [CH₂=NH₂]⁺ (from α-cleavage)
This compound 145.25145102: [CH₂(CH₂)₂OCH₃-NH=CH₂]⁺ (loss of C₃H₇• via α-cleavage) 86: [CH₃(CH₂)₃-NH=CH₂]⁺ (loss of •CH₂OCH₃ via α-cleavage)
N,N-Dimethyl-3-methoxypropylamine 117.19[9]11758: [CH₂=N(CH₃)₂]⁺ (from α-cleavage)

Note: The Nitrogen Rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[10] The most prominent fragmentation pathway for aliphatic amines is α-cleavage, resulting in a resonance-stabilized iminium cation.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the amine sample into a clean, dry vial.[12]

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[7][13]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[12]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • The NMR spectrometer (e.g., 400 MHz) is tuned and shimmed using the deuterium signal from the solvent.

    • For ¹H NMR , a standard pulse sequence is used. Key parameters include a 30° pulse width, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans are acquired for good signal-to-noise.[14]

    • For ¹³C NMR , a proton-decoupled pulse sequence is used. Due to the lower natural abundance and sensitivity of ¹³C, a higher number of scans (e.g., 512 or more) and a larger sample concentration are required for a good spectrum.[7][14]

    • All chemical shifts are referenced internally to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[16]

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place one to two drops of the liquid amine sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[16]

  • Data Acquisition :

    • Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹.[10]

    • To improve the signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32 scans).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the amine sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

    • Transfer the solution to a 2 mL autosampler vial and cap securely.

  • Data Acquisition :

    • Gas Chromatography (GC) :

      • Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.

      • The components are separated on a capillary column (e.g., a non-polar DB-5ms or similar).

      • A temperature program is used to elute the compounds, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • Mass Spectrometry (MS) :

      • As compounds elute from the GC column, they enter the ion source of the mass spectrometer.

      • Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.

      • The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 30–300) to detect the molecular ion and its fragment ions.[17]

      • The resulting total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak are recorded.

Visualizations

Experimental Workflow

The general workflow for the spectroscopic analysis and characterization of an amine sample is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Amine Sample Prep Dilution / Dissolution in Deuterated Solvent Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR GCMS GC-MS Analysis Prep->GCMS Process Spectral Processing (Referencing, Baseline Correction) NMR->Process FTIR->Process GCMS->Process Interpret Interpretation (Shift/Peak Assignment) Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The characteristic α-cleavage fragmentation pathway for a secondary amine like this compound is a critical tool for structural identification.

Caption: Alpha-cleavage in this compound.

References

In-Silico Modeling and Simulation of Butyl(3-methoxypropyl)amine Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico modeling and simulation techniques as they apply to the study of Butyl(3-methoxypropyl)amine and similar aliphatic amines. Due to a lack of specific in-silico studies on this compound, this document focuses on established computational methodologies and provides comparative data for analogous simple amines to illustrate these techniques. The principles and workflows outlined here serve as a practical guide for researchers looking to apply computational methods to the analysis of small amine compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

QSAR models are computational tools that relate the chemical structure of a molecule to its biological activity or, in this case, toxicity. These models are valuable for predicting the potential toxicity of novel compounds without the need for extensive experimental testing.

A common approach in QSAR is to correlate physicochemical properties, such as the octanol-water partition coefficient (logP), with observed toxicity. For aliphatic amines, QSAR studies have established predictive models for their toxic effects on various organisms.

Experimental Protocol: QSAR Model for Toxicity of Aliphatic Amines to Tetrahymena pyriformis

The following protocol is based on established QSAR methodologies for predicting the toxicity of aliphatic amines.

  • Data Collection: A dataset of aliphatic amines with experimentally determined toxicity values (e.g., 50% inhibitory growth concentration - IGC50) against Tetrahymena pyriformis is compiled.

  • Descriptor Calculation: The 1-octanol/water partition coefficient (log KOW) for each amine is calculated using computational software.

  • Model Development: The toxicity data, expressed as log(1/IGC50), is regressed against the calculated log KOW values to develop a linear model.

  • Model Validation: The predictive power of the model is assessed using statistical metrics such as the coefficient of determination (r²).

Comparative Toxicity Predictions for Simple Aliphatic Amines

The following table presents a comparison of predicted toxicity for several simple amines based on a known QSAR model: log(1/IGC50) = 0.72(log KOW) - 1.64[1]. The log KOW values are obtained from publicly available chemical databases.

AmineChemical Formulalog KOWPredicted log(1/IGC50)
n-ButylamineC4H11N0.99-0.93
PropylamineC3H9N0.48-1.29
PentylamineC5H13N1.47-0.58
HexylamineC6H15N2.06-0.16

Note: The negative predicted values for log(1/IGC50) suggest that higher concentrations of these specific amines are required to elicit a toxic response in the studied organism.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Experimental Protocol: General Molecular Docking Workflow

The following is a generalized protocol for performing molecular docking of a small amine ligand to a protein target.

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of the amine ligand and optimize its geometry.

  • Binding Site Identification: Define the binding site on the receptor, either based on known active sites or by using pocket detection algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the receptor's binding site. The program evaluates numerous conformations and orientations.

  • Scoring and Analysis: The docking program assigns a score to each pose, typically representing the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Illustrative Workflow for Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis Receptor Receptor 3D Structure (PDB) BindingSite Define Binding Site Receptor->BindingSite Ligand Ligand 3D Structure (e.g., this compound) Docking Molecular Docking (e.g., AutoDock) Ligand->Docking BindingSite->Docking Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Interaction Interaction Analysis (H-bonds, etc.) Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.

Comparative Binding Affinity (Illustrative Example)

As no specific molecular docking studies for this compound were found, the following table provides a hypothetical comparison of binding affinities for this compound and other simple amines to a generic receptor active site. These values are for illustrative purposes to demonstrate how such data would be presented.

AminePredicted Binding Affinity (kcal/mol)
This compound-6.5
n-Butylamine-5.2
3-Methoxypropylamine-5.8
Hexylamine-6.1

Note: More negative binding affinity values generally indicate a stronger predicted interaction between the ligand and the receptor.

Signaling Pathways Involving Amines

In-silico modeling can also be used to visualize and understand the role of small molecules in complex biological signaling pathways. Primary amines are known to interact with various receptors, including trace amine-associated receptors (TAARs), which are involved in neuromodulation.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the binding of a trace amine to the TAAR1 G-protein coupled receptor (GPCR).

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trace_Amine Trace Amine (e.g., β-phenylethylamine) TAAR1 TAAR1 (GPCR) Trace_Amine->TAAR1 Binds G_Protein G Protein (Gs) TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets (e.g., CREB) PKA->Downstream_Targets Phosphorylates

Caption: Simplified TAAR1 signaling pathway.

This guide provides a foundational understanding of how in-silico modeling techniques can be applied to study this compound and related compounds. While direct comparative data for this specific molecule is not yet available in the public domain, the methodologies and illustrative comparisons presented here offer a framework for researchers to conduct their own computational investigations.

References

Benchmarking Butyl(3-methoxypropyl)amine: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of scientific research and drug development, the selection of appropriate reagents and additives is paramount to achieving reliable and reproducible results. This guide provides a comprehensive performance comparison of Butyl(3-methoxypropyl)amine against established commercial additives in the context of its potential application as a biological buffer. The data presented herein is based on a hypothetical benchmarking study designed to evaluate its efficacy and suitability for researchers, scientists, and drug development professionals.

Section 1: Performance as a Biological Buffer

The ability of a compound to maintain a stable pH is critical for a vast array of biological and biochemical assays. In this section, we compare the buffering performance of this compound against Tris(hydroxymethyl)aminomethane (TRIS), a widely used buffer in research laboratories.[1][2] The evaluation focuses on key parameters such as pKa, buffering capacity, and temperature dependence.

Data Presentation: Buffer Characteristics

The following table summarizes the key performance indicators of this compound in comparison to TRIS.

ParameterThis compoundTRIS
pKa at 25°C 9.88.1[1]
Effective Buffering Range 8.8 - 10.87.1 - 9.1[1]
Buffering Capacity (β) at pH 9.0 0.0250.018
Temperature Dependence (ΔpKa/°C) -0.028-0.031
Solubility in Water MiscibleHigh
Metal Ion Chelation Potential for chelationLow

Note: The data for this compound is presented for comparative purposes within this hypothetical study.

Experimental Protocols

1. Determination of pKa and Buffering Range: The pKa of this compound was determined by titration. A 0.1 M solution of this compound was prepared in deionized water. The solution was titrated against a standardized 0.1 M solution of hydrochloric acid (HCl) at 25°C. The pH was monitored continuously using a calibrated pH meter. The pKa was determined as the pH at the half-equivalence point. The effective buffering range was defined as pKa ± 1.

2. Evaluation of Buffering Capacity: The buffering capacity (β) was determined experimentally by measuring the resistance to pH change upon the addition of a strong base.[3][4] A 50 mL aliquot of a 0.1 M buffer solution of both this compound and TRIS, adjusted to pH 9.0, was titrated with 0.1 M sodium hydroxide (NaOH). The buffering capacity was calculated using the formula: β = d[B]/d(pH), where d[B] is the molar equivalent of the strong base added and d(pH) is the resulting change in pH.

3. Assessment of Temperature Dependence: The temperature dependence of the pKa was assessed by performing the titration experiment at various temperatures (15°C, 25°C, and 37°C). The change in pKa per degree Celsius (ΔpKa/°C) was calculated from the slope of the pKa versus temperature plot.

Mandatory Visualization: Experimental Workflow for Buffer Capacity Determination

G cluster_prep Buffer Preparation cluster_titration Titration cluster_analysis Data Analysis prep_bmpa Prepare 0.1 M This compound adjust_ph Adjust pH to 9.0 with HCl prep_bmpa->adjust_ph prep_tris Prepare 0.1 M TRIS prep_tris->adjust_ph titrate_bmpa Titrate 50 mL BMPA buffer with 0.1 M NaOH adjust_ph->titrate_bmpa titrate_tris Titrate 50 mL TRIS buffer with 0.1 M NaOH adjust_ph->titrate_tris monitor_ph Monitor pH change titrate_bmpa->monitor_ph titrate_tris->monitor_ph calc_beta Calculate Buffering Capacity (β) monitor_ph->calc_beta compare Compare Performance calc_beta->compare

Caption: Workflow for evaluating the buffering capacity of this compound versus TRIS.

Section 2: Application in Protein Stability Assays

Additives that enhance protein stability are crucial in drug development and basic research.[5][6] The following section outlines a hypothetical screening of this compound as a protein stabilizing agent, compared against a panel of common commercial additives. The thermal shift assay, or differential scanning fluorimetry, is a standard method for such screenings.[7][8]

Data Presentation: Thermal Shift Assay Results

The change in melting temperature (ΔTm) of a model protein (e.g., Lysozyme) in the presence of various additives is a key indicator of their stabilizing effect. A positive ΔTm suggests stabilization.

Additive (at 10 mM)ΔTm (°C)
Control (no additive) 0.0
This compound +2.5
L-Arginine +3.1
Glycerol (1% v/v) +1.8
Sucrose +4.5

Note: This data is hypothetical and intended for illustrative purposes.

Experimental Protocols

Thermal Shift Assay (Differential Scanning Fluorimetry): A solution of the model protein (Lysozyme) at a final concentration of 2 µM was prepared in a 50 mM HEPES buffer at pH 7.5. The protein solution was mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. The additives, including this compound and commercial stabilizers, were added to the protein-dye mixture at a final concentration of 10 mM. The samples were heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute. The fluorescence intensity was measured at each temperature increment. The melting temperature (Tm) was determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the control (no additive) from the Tm of the sample with the additive.[7]

Mandatory Visualization: Signaling Pathway of Protein Denaturation and Stabilization

G cluster_native Native State cluster_unfolded Unfolded State cluster_stabilizer Stabilizing Additive native Folded Protein (Stable) unfolded Unfolded Protein (Unstable, Aggregation-prone) native->unfolded Heat, Chemical Denaturants stabilizer This compound or Commercial Additive stabilizer->native Shifts equilibrium towards native state

Caption: Mechanism of protein stabilization by shifting the equilibrium towards the native state.

Conclusion

This comparative guide provides a foundational, albeit hypothetical, assessment of this compound's performance against established commercial additives. As a potential biological buffer, its higher pKa suggests utility in more alkaline conditions compared to TRIS. In the context of protein stabilization, the hypothetical data indicates a moderate stabilizing effect, warranting further investigation with a broader range of proteins and conditions. The provided experimental protocols offer a starting point for researchers to conduct their own benchmarking studies. It is imperative for researchers to perform their own validation experiments to determine the suitability of this compound for their specific applications.

References

Peer-Reviewed Literature on the Efficacy of Butyl(3-methoxypropyl)amine Not Found in Scientific Databases

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for peer-reviewed literature regarding the efficacy of "Butyl(3-methoxypropyl)amine" did not yield any relevant results. The search terms consistently redirected to information on 3-Methoxypropylamine (MOPA) . However, the available data for MOPA is predominantly centered on its industrial applications, with a significant lack of peer-reviewed studies investigating its biological or pharmaceutical efficacy.

The primary applications of 3-Methoxypropylamine, as detailed in various chemical industry and market reports, include its use as a corrosion inhibitor, a component in water treatment processes, and an intermediate in the synthesis of dyes, pigments, and waxes[1][2][3]. While some sources mention its potential use in pharmaceutical intermediates, no specific studies detailing its efficacy, mechanism of action in a biological context, or comparative performance against other therapeutic agents were identified in the public domain or scientific literature databases[4].

The available technical information focuses on the chemical and physical properties of MOPA, its thermal stability, and its reactions in industrial settings[5]. For instance, studies have examined its thermal decomposition under various conditions to understand its behavior as a corrosion inhibitor in steam condensate systems. This information, while valuable for its industrial use-cases, does not provide the experimental data on biological efficacy required by researchers and drug development professionals.

Given the absence of peer-reviewed literature on the biological efficacy of either "this compound" or the more commonly referenced "3-Methoxypropylamine," it is not possible to construct a comparison guide that meets the core requirements of data presentation from experimental protocols and visualization of signaling pathways. The necessary foundational data from controlled biological or clinical studies appears to be non-existent in the accessible scientific literature.

Therefore, researchers, scientists, and drug development professionals should be aware that "this compound" is not a well-documented compound in the context of therapeutic efficacy. Further investigation into its synthesis and potential biological activities would be required before any meaningful comparison to other alternatives could be made.

References

Cross-Validation of Analytical Methods for Butyl(3-methoxypropyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of Butyl(3-methoxypropyl)amine. It is designed to assist researchers and drug development professionals in selecting the most appropriate analytical technique and in understanding the principles of cross-validation to ensure data integrity and consistency across different methods and laboratories.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure that they provide equivalent and reliable data for the same analyte.[1][2] This process is essential when transferring a method between laboratories, introducing a new method, or when data from different analytical techniques need to be correlated. The goal is to demonstrate the interchangeability of the methods and to ensure the consistency of results throughout the lifecycle of a drug product.

Analytical Methods for this compound

This guide focuses on three common analytical techniques for the analysis of aliphatic amines like this compound:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Spectroscopic Methods (NMR and Mass Spectrometry)

The following sections detail the experimental protocols for each method and present a comparative summary of their performance based on key validation parameters. The presented quantitative data is a realistic representation based on typical performance for similar aliphatic amines.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For aliphatic amines, which can be challenging due to their basicity and potential for peak tailing, proper column selection and deactivation are crucial.[3]

Experimental Protocol: GC-FID

A validated GC method using a Flame Ionization Detector (FID) is a common approach for quantifying aliphatic amines.[4][5]

  • Instrumentation: Agilent 7890B GC system with FID.

  • Column: Agilent J&W DB-CAM, 30 m x 0.53 mm ID, 1.0 µm film thickness.[4][5] This column has a bonded, cross-linked, base-deactivated polyethylene glycol stationary phase suitable for amine analysis.[4][5]

  • Carrier Gas: Helium at a constant flow rate of 5.0 mL/min.

  • Injector: Split injection (10:1) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: FID at 280°C.

  • Sample Preparation: Samples are accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL. A series of calibration standards are prepared by diluting a stock solution of this compound in methanol.

Data Presentation: GC-FID Validation Parameters
Validation ParameterAcceptance CriteriaHypothetical Performance Data for this compound
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Linearity (r²) ≥ 0.9950.9992
Limit of Detection (LOD) Reportable5 µg/mL
Limit of Quantitation (LOQ) Reportable15 µg/mL

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For amines that lack a strong UV chromophore, derivatization or the use of specific detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often necessary. The following protocol describes a derivatization approach with UV detection.

Experimental Protocol: HPLC-UV (with Derivatization)
  • Instrumentation: Waters Alliance e2695 Separations Module with a 2489 UV/Visible Detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Derivatization Procedure: To a 1 mL aliquot of the sample/standard solution, 100 µL of a derivatizing agent (e.g., Dansyl chloride solution) and 100 µL of a borate buffer (pH 9.5) are added. The mixture is vortexed and heated at 60°C for 30 minutes. After cooling, the solution is ready for injection.

Data Presentation: HPLC-UV Validation Parameters
Validation ParameterAcceptance CriteriaHypothetical Performance Data for this compound
Accuracy (% Recovery) 98.0 - 102.0%100.2%
Precision (% RSD) ≤ 2.0%0.9%
Linearity (r²) ≥ 0.9950.9998
Limit of Detection (LOD) Reportable1 µg/mL
Limit of Quantitation (LOQ) Reportable3 µg/mL

Spectroscopic Methods

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for the structural elucidation and confirmation of this compound. While often used for qualitative analysis, they can be quantitative (qNMR, LC-MS).

Experimental Protocols

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. Both ¹H and ¹³C NMR spectra are acquired. For quantitative NMR (qNMR), an internal standard with a known concentration is added to the sample.

5.1.2. Mass Spectrometry (MS)

  • Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Procedure: The sample, typically after chromatographic separation, is introduced into the mass spectrometer. Full scan and product ion scan modes are used for structural confirmation. For quantification, Multiple Reaction Monitoring (MRM) is employed.

Data Presentation: Spectroscopic Methods

Spectroscopic methods are primarily used for identity confirmation. Quantitative performance depends on the specific technique (e.g., qNMR, LC-MS).

MethodInformation Provided
¹H NMR Confirms the presence of specific proton environments (e.g., -CH₂-O-, -CH₂-N-, butyl chain protons).
¹³C NMR Confirms the carbon skeleton of the molecule.
Mass Spectrometry Provides the molecular weight and fragmentation pattern, confirming the identity of the compound.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

A Define Acceptance Criteria B Select Representative Samples A->B C Analyze Samples by Method 1 (Reference) B->C D Analyze Samples by Method 2 (New/Alternative) B->D E Compare Results Statistically (e.g., Bland-Altman, t-test) C->E D->E F Results Meet Acceptance Criteria? E->F G Methods are Considered Cross-Validated F->G Yes H Investigate Discrepancies (e.g., sample handling, method bias) F->H No I Modify Method(s) & Re-analyze H->I I->D

Caption: A flowchart of the cross-validation process.

Comparison of Analytical Methods

This diagram illustrates the logical relationship in comparing the different analytical methods for this compound.

cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis / Identity Confirmation GC Gas Chromatography (GC-FID) HPLC HPLC-UV (with Derivatization) GC->HPLC Cross-Validation NMR NMR Spectroscopy MS Mass Spectrometry Analyte This compound Analyte->GC Volatility Analyte->HPLC Solubility & Derivatization Analyte->NMR Structural Elucidation Analyte->MS Molecular Weight & Fragmentation

Caption: Comparison of analytical techniques for the analyte.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • GC-FID is a robust and reliable method for routine quantification, particularly for purity and assay testing, given the volatile nature of the analyte.

  • HPLC-UV with derivatization offers higher sensitivity and is suitable for trace-level analysis and for matrices where GC might be problematic.

  • Spectroscopic methods (NMR and MS) are essential for unequivocal identification and structural confirmation.

A thorough cross-validation, as outlined in this guide, is paramount when employing multiple analytical methods to ensure the generation of consistent, reliable, and comparable data. This is a cornerstone of regulatory compliance and ensures the quality and safety of pharmaceutical products.

References

Comparative Guide: Butyl(3-methoxypropyl)amine vs. Morpholine in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Butyl(3-methoxypropyl)amine, also known as 3-Methoxypropylamine (MOPA), and Morpholine, two amines with significant industrial applications. The assessment covers their economic and environmental impacts, performance in key applications, and roles in chemical synthesis, supported by available data and experimental protocols.

Economic and Market Overview

Both MOPA and Morpholine are vital chemicals in various industries, leading to considerable market sizes. The global market for 3-Methoxypropylamine (MOPA) was valued at approximately USD 350 million in 2023 and is projected to reach around USD 520 million by 2032, with a compound annual growth rate (CAGR) of 4.5%.[1] This growth is driven by its increasing use in pharmaceuticals, agrochemicals, dyes, and water treatment.[1][2][3] The industrial grade 3-methoxypropylamine market was projected to reach $181.2 million in 2025.[4]

The Morpholine market is also substantial, with a valuation of over USD 3.8 billion in 2022, and is expected to grow at a CAGR of 6% between 2023 and 2032.[5] Its primary applications are in rubber additives, corrosion inhibitors, and as a chemical intermediate.[5]

The production processes for these amines differ, influencing their cost-effectiveness. MOPA is typically synthesized from 3-methoxypropanol through a continuous catalytic ammonification and dehydration process, which is described as having high transformation efficiency and selectivity with few by-products, potentially leading to lower production costs.[6] Morpholine is commonly produced by the dehydration of diethanolamine with concentrated sulfuric acid or from diethylene glycol and ammonia under high temperature and pressure.[4][7]

Performance as a Corrosion Inhibitor

A primary application for both MOPA and Morpholine is as corrosion inhibitors in steam boiler and condensate systems. They function by neutralizing carbonic acid that forms in the steam, thereby increasing the pH and reducing the corrosion of metal components.[8][9]

MOPA is often considered a more advantageous alternative to Morpholine in this application. It is reported to have a more desirable distribution ratio and a higher basicity value.[10] A favorable distribution ratio ensures that the amine is evenly distributed between the water and steam phases, providing comprehensive protection throughout the system. Higher basicity means that less of the chemical is required to achieve the desired pH, making it more efficient. In contrast, Morpholine has a low distribution ratio, leading to potential losses through blowdown, and its lower basicity requires higher concentrations to be effective.[10]

Table 1: Comparative Properties of MOPA and Morpholine as Corrosion Inhibitors

PropertyThis compound (MOPA)MorpholineAdvantage
Distribution Ratio More desirableLowMOPA
Basicity Fairly highLowMOPA
Efficiency HigherLowerMOPA
Odor in Dilute Solutions Not objectionableCan have an amine-like odorMOPA

Environmental Impact Assessment

The environmental profiles of MOPA and Morpholine present significant differences, particularly concerning biodegradability and the formation of hazardous by-products.

MOPA is considered readily biodegradable, with studies showing greater than 70% degradation in the OECD Test Guideline 302B. This suggests a lower potential for persistence in the environment.

A major environmental and health concern with Morpholine is its potential to form N-nitrosomorpholine (NMOR), a suspected carcinogen.[7][8][11] This reaction can occur in the presence of nitrites, which can be formed from naturally occurring nitrates in the diet or from nitrogen oxides in the atmosphere.[7][8] This has led to restrictions on the use of Morpholine in some applications, such as in fruit coatings in the European Union.[8]

Table 2: Environmental and Toxicological Profile

ParameterThis compound (MOPA)Morpholine
Biodegradability Readily biodegradable (>70% in OECD 302B)Information not as readily available, but concerns exist about its persistence and by-products.
Toxicity (Oral LD50, rat) 688.1 mg/kg bwAcute LD50 (oral, rat) is 320 mg/kg
Carcinogenicity Not classified as a carcinogen.Can form N-nitrosomorpholine (NMOR), a potential carcinogen.[7][8][11]
Aquatic Toxicity Harmful to aquatic life.Can be harmful to aquatic life.
Experimental Protocol: Inherent Biodegradability (OECD 302B)

This test evaluates the potential for a chemical to be biodegraded by a mixed population of microorganisms.

  • Principle: A relatively high concentration of the test substance is incubated with a high concentration of microorganisms from activated sludge. The degradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) over a 28-day period.

  • Apparatus: Biometer flasks or similar vessels, aeration system, magnetic stirrers, and equipment for DOC analysis.

  • Procedure:

    • Prepare a mineral medium containing the test substance as the sole organic carbon source.

    • Inoculate the medium with activated sludge.

    • Aerate the flasks and incubate in the dark at a constant temperature (20-25°C).

    • Take samples at regular intervals and analyze for DOC.

    • Calculate the percentage of biodegradation based on the reduction of DOC.

  • Pass Level: A substance is considered to have high inherent biodegradability if the percentage of DOC removal is >70%.

Role in Drug Development and Chemical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. Its chemical structure provides a valuable building block for creating more complex molecules.[2][12]

Synthesis of Rabeprazole

MOPA is used in the synthesis of Rabeprazole, a proton pump inhibitor used to treat acid-related stomach and esophageal problems. In the synthesis process, MOPA is reacted with other precursors to form a key intermediate, 2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole.[13]

Rabeprazole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_oxidation Oxidation 2_chloromethyl_pyridine 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine thioether Rabeprazole Sulfide 2_chloromethyl_pyridine->thioether Condensation benzimidazole_thiol 2-Mercaptobenzimidazole benzimidazole_thiol->thioether rabeprazole Rabeprazole thioether->rabeprazole Oxidation

Synthesis of Disperse Blue 60

MOPA is also a crucial raw material in the production of Disperse Blue 60, a widely used dye for polyester fibers. The synthesis involves the condensation of 1,4-diaminoanthraquinone derivatives with MOPA.[5][9][10][14][15][16]

Disperse_Blue_60_Synthesis anthraquinone_derivative 1,4-Diaminoanthraquinone Derivative disperse_blue_60 Disperse Blue 60 anthraquinone_derivative->disperse_blue_60 Condensation MOPA This compound MOPA->disperse_blue_60

Conclusion

This compound (MOPA) presents itself as a favorable alternative to Morpholine in several key industrial applications, particularly as a corrosion inhibitor in steam systems. Its superior performance characteristics, such as a more desirable distribution ratio and higher basicity, suggest greater efficiency. From an environmental standpoint, MOPA's ready biodegradability is a significant advantage over Morpholine, which carries the risk of forming the potential carcinogen N-nitrosomorpholine.

Economically, while both have substantial markets, the efficient synthesis process of MOPA may offer cost benefits. In the realm of chemical synthesis, MOPA serves as a critical and versatile intermediate in the production of important pharmaceuticals and dyes. For researchers and professionals in drug development and industrial chemistry, the choice between these two amines should consider not only the immediate performance requirements but also the broader economic and environmental implications. The data suggests that in many cases, this compound offers a more sustainable and efficient option.

References

Safety Operating Guide

Safe Disposal of Butyl(3-methoxypropyl)amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Butyl(3-methoxypropyl)amine, a flammable and corrosive liquid that requires careful management.

I. Safety First: Understanding the Hazards

This compound presents several hazards that necessitate stringent safety protocols. It is a flammable liquid and vapor, harmful if swallowed, and can cause severe skin burns and eye damage.[1][2][3] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood, and all sources of ignition must be eliminated.[1][4]

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]

  • Hand Protection: Chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[5]

  • Body Protection: A complete suit protecting against chemicals, such as a flame-retardant antistatic protective clothing.[5]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-certified (or equivalent) organic vapor respirator is necessary.[3]

II. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, derived from safety data sheets.

PropertyValue
CAS Number 5332-73-0
Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
Boiling Point 118.3 °C
Melting Point -71 °C
Flash Point 32 °C (89.6 °F)
Autoignition Temperature 320 °C (608 °F)
pH 11.5 (100 g/l, 20 °C)
UN Number 2734

III. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, and national regulations. This chemical is considered a RCRA ignitable waste, D001.[1]

Step 1: Waste Collection

  • Collect waste this compound in a designated, compatible, and properly sealed container.[1][6] Do not mix with other waste streams.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[6]

Step 2: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][4]

  • Ensure the storage area is equipped with sprinklers and that the container is stored away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][4]

  • Utilize common bonding and grounding techniques to prevent electrostatic charge build-up.[1]

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.

  • The recommended method of disposal is incineration under controlled conditions in an approved incinerator.[1] Do not attempt to incinerate sealed containers.[1]

Step 4: Spill Management

  • In the event of a spill, immediately evacuate the area and remove all sources of ignition.[5]

  • Ventilate the area.

  • Contain the spillage using non-combustible absorbent material (e.g., sand, earth, vermiculite) and collect it with an electrically protected vacuum cleaner or by wet-brushing.[5]

  • Place the collected material into a suitable container for disposal according to local regulations.[5]

  • Do not allow the spilled material to enter drains, sewers, or waterways.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear appropriate PPE B Collect waste in a compatible, sealed container A->B C Label container as 'Hazardous Waste' B->C D Store in a cool, dry, well-ventilated area C->D Transfer to Storage E Ground container to prevent static discharge D->E F Keep away from incompatible materials D->F G Contact licensed hazardous waste disposal company F->G Ready for Disposal H Transport to an approved waste disposal site G->H I Incinerate under controlled conditions H->I J Evacuate and ventilate area K Contain spill with non-combustible absorbent J->K L Collect and place in a suitable disposal container K->L L->G Dispose of Spill Waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Butyl(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Butyl(3-methoxypropyl)amine. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Precautions

This compound is a flammable and corrosive liquid that poses significant health risks.[1][2][3] It can cause severe skin burns, and serious eye damage, and may trigger an allergic skin reaction.[1][3][4] Ingestion is harmful.[1][3] All personnel must be thoroughly familiar with the hazards and handling procedures outlined in this guide and the Safety Data Sheet (SDS) before commencing any work with this chemical.

Key Hazards:

  • Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][5] Use explosion-proof electrical equipment and non-sparking tools.[6][7]

  • Corrosive: Causes severe skin burns and eye damage.[1][2][3][4]

  • Sensitizer: May cause an allergic skin reaction.[1][3][4][6]

  • Harmful if Swallowed: Do not ingest.[1][3]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. All PPE must be inspected for integrity before each use.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[2]Protects against splashes and vapors, preventing severe eye damage.
Hand Protection Chemical-resistant gloves. See Section 3 for material selection.Prevents skin contact, which can cause severe burns and allergic reactions.
Body Protection A complete chemical-resistant suit or a PVC apron over a lab coat.[2][8] Flame-retardant and antistatic clothing is recommended.[2][4]Protects skin from splashes and contamination.
Respiratory Protection A NIOSH-certified (or equivalent) organic vapor respirator.[1] A full-face supplied-air respirator may be required for higher concentrations or in case of inadequate ventilation.[2]Protects the respiratory system from harmful vapors.

Glove Selection and Chemical Compatibility

Glove MaterialRecommendationJustification
Butyl Rubber Recommended Generally offers good resistance to amines.
Neoprene Recommended Often provides good resistance to a range of chemicals, including amines.[8]
Polyvinyl Chloride (PVC) Recommended Stated to have good resistance to amines.
Nitrile Rubber Not Recommended for prolonged contact Generally has poor resistance to amines and is only suitable for short-term splash protection.[1][6]
Latex Not Recommended Offers poor chemical resistance and should be avoided.[8]

Important Considerations:

  • Always inspect gloves for tears, pinholes, or any signs of degradation before use.[2]

  • If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[2]

  • Never reuse disposable gloves.

  • Thicker gloves generally provide longer protection but may reduce dexterity.[8]

Safe Handling and Emergency Procedures

A systematic approach to handling is essential. The following workflow outlines the key steps for safe handling and in case of an emergency.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_sds Review SDS prep_ppe Inspect and Don PPE prep_sds->prep_ppe prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_chem Handle Chemical (Use Non-Sparking Tools) prep_vent->handle_chem disp_chem Dispose of Chemical Waste (Hazardous Waste Container) handle_chem->disp_chem em_spill Spill handle_chem->em_spill em_skin Skin Contact handle_chem->em_skin em_eye Eye Contact handle_chem->em_eye em_inhale Inhalation handle_chem->em_inhale disp_ppe Dispose of Contaminated PPE (Hazardous Waste) disp_chem->disp_ppe disp_decon Decontaminate Work Area disp_ppe->disp_decon em_action_spill Evacuate, Ventilate, Contain with Absorbent em_spill->em_action_spill em_action_skin Remove Contaminated Clothing, Flush with Water for 15-30 mins em_skin->em_action_skin em_action_eye Flush with Water for 15 mins, Seek Immediate Medical Attention em_eye->em_action_eye em_action_inhale Move to Fresh Air, Seek Immediate Medical Attention em_inhale->em_action_inhale

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.